molecular formula C8H9BrN2O B1306624 4-Bromo-N-hydroxy-2-methyl-benzamidine CAS No. 635702-27-1

4-Bromo-N-hydroxy-2-methyl-benzamidine

Cat. No.: B1306624
CAS No.: 635702-27-1
M. Wt: 229.07 g/mol
InChI Key: MHNDXOXCHFSJIY-UHFFFAOYSA-N
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Description

4-Bromo-N-hydroxy-2-methyl-benzamidine is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N'-hydroxy-2-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNDXOXCHFSJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391609
Record name 4-BROMO-N-HYDROXY-2-METHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635702-27-1
Record name 4-BROMO-N-HYDROXY-2-METHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-Bromo-N-hydroxy-2-methyl-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural validation of 4-Bromo-N-hydroxy-2-methyl-benzamidine (also known as 4-bromo-2-methylbenzamidoxime). Amidoximes are critical intermediates in medicinal chemistry, serving as precursors to 1,2,4-oxadiazoles and as prodrugs for amidines to improve oral bioavailability.

The elucidation of this specific scaffold presents unique challenges due to Z/E isomerism across the C=N bond and the regiochemical influence of the ortho-methyl group. This guide provides a self-validating workflow combining retrosynthetic logic, high-resolution spectroscopy (NMR, MS), and crystallographic principles.

Part 1: Synthetic Rationale & Pathway

To elucidate a structure, one must first understand its origin. The synthesis of this compound is typically achieved via the nucleophilic addition of hydroxylamine to 4-bromo-2-methylbenzonitrile.

The Tiemann Method (Optimized)

The reaction follows the classic Tiemann method but requires modification for the sterically hindered ortho-methyl group.

  • Reagents: 4-Bromo-2-methylbenzonitrile, Hydroxylamine hydrochloride (

    
    ), Sodium Carbonate (
    
    
    
    ) or Triethylamine (
    
    
    ).
  • Solvent System: Ethanol/Water (2:1). The water is essential to dissolve the inorganic base, while ethanol solubilizes the nitrile.

  • Thermodynamics: Reflux (70-80°C). The ortho-methyl group creates steric hindrance at the nitrile carbon, necessitating higher thermal energy compared to unsubstituted benzonitriles.

Reaction Mechanism & Workflow

The mechanism involves the attack of the free hydroxylamine base on the electrophilic nitrile carbon.

SynthesisWorkflow Start 4-Bromo-2-methylbenzonitrile Intermediate Amidoxime Intermediate (Tetrahedral) Start->Intermediate Nucleophilic Attack (Slow Step due to 2-Me steric) Reagent NH2OH • HCl + Base (Free NH2OH generation) Reagent->Intermediate Product This compound Intermediate->Product Tautomerization

Figure 1: Synthetic pathway showing the conversion of nitrile to amidoxime.

Part 2: Spectroscopic Characterization (The Core)

This section details the specific spectral fingerprints required to confirm the structure.

Mass Spectrometry (MS): The Bromine Signature

Mass spectrometry provides the first "Go/No-Go" decision gate.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode (

    
    ).
    
  • Isotope Pattern: Bromine exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio.
  • Diagnostic Check:

    • Look for two peaks of approximately equal intensity separated by 2 mass units.

    • Target Mass (

      
      ):  ~229.0 Da (
      
      
      
      )
    • Target Mass (

      
      ):  ~231.0 Da (
      
      
      
      )
    • Note: If this 1:1 doublet pattern is absent, the bromine has been lost (dehalogenation) or the starting material was incorrect.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assigning regiochemistry. The ortho-methyl group breaks the symmetry of the aromatic ring, creating a specific splitting pattern.

Solvent Choice: DMSO-


 is mandatory . In 

, the amidoxime

and

protons are often too broad to observe or exchange rapidly. DMSO stabilizes these protons via hydrogen bonding, resulting in sharp, distinct singlets.
Predicted

H NMR Data (400 MHz, DMSO-

)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
N-OH 9.30 – 9.80Singlet (Broad)1H-Highly deshielded acidic proton.
C-NH₂ 5.60 – 6.00Singlet (Broad)2H-Characteristic amidine protons.
Ar-H (C6) 7.25 – 7.35Doublet1H~8.0 HzOrtho to amidine; shielded relative to nitrile precursor.
Ar-H (C3) 7.40 – 7.50Doublet/Singlet1H~2.0 HzOrtho to Br, Ortho to Me. Appears as fine doublet (meta-coupling).
Ar-H (C5) 7.35 – 7.45dd1H8.0, 2.0 HzOrtho to Br, Meta to amidine.
Ar-CH₃ 2.30 – 2.40Singlet3H-Diagnostic methyl group attached to aromatic ring.

Critical Analysis of Coupling:

  • H3 vs H6: H3 is isolated between the Methyl and Bromine groups. It shows only weak meta-coupling (

    
    ) to H5.
    
  • H5 vs H6: These are ortho to each other and will show strong coupling (

    
    ).
    
  • NOE (Nuclear Overhauser Effect): If regiochemistry is in doubt, an NOE experiment irradiating the Methyl signal (2.35 ppm) should show enhancement of the H3 aromatic proton and the NH2 protons (if the Z-isomer is dominant), confirming the methyl is at position 2.

Infrared Spectroscopy (FT-IR)
  • 
    :  3300–3500 
    
    
    
    (Broad, strong).
  • 
    :  1650–1665 
    
    
    
    (Strong). This band shifts to lower wavenumbers compared to the nitrile precursor (
    
    
    ), confirming the conversion.

Part 3: Isomerism & Tautomerism

Amidoximes exist in equilibrium between Z (cis) and E (trans) isomers relative to the C=N bond.

  • Z-Isomer: The hydroxyl group is on the same side as the amino group (stabilized by intramolecular H-bonding). This is typically the thermodynamically preferred form in non-polar environments.

  • E-Isomer: The hydroxyl group is opposite the amino group.

In DMSO-


, you may observe signal duplication  (two sets of peaks) if the rotation barrier is high.
  • Protocol: If duplication is observed, heat the NMR sample to 50°C. The peaks should coalesce into a single average set, confirming dynamic isomerism rather than impurities.

Isomerism Z_Isomer Z-Isomer (Intramolecular H-bond) E_Isomer E-Isomer (Solvent Stabilized) Z_Isomer->E_Isomer Equilibrium (Solvent Dependent)

Figure 2: Z/E Isomerism equilibrium common in benzamidoximes.

Part 4: Analytical Protocols

Protocol A: HPLC Purity Analysis

Standard reverse-phase methods often fail for amidines due to peak tailing caused by the basic nitrogen interacting with silanols.

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). TFA is critical to protonate the amidine and sharpen the peak.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amidine backbone).

Protocol B: Structural Elucidation Logic Tree

Use this logic flow to validate your synthesized compound.

LogicTree Start Crude Product IR_Check IR: Loss of ~2220 cm-1 (CN)? Gain of ~1660 cm-1 (C=N)? Start->IR_Check MS_Check MS: m/z 229/231 (1:1)? IR_Check->MS_Check Yes Fail Re-evaluate Synthesis IR_Check->Fail No (Nitrile remains) NMR_Check 1H NMR (DMSO): Methyl Singlet + 3 Ar-H? MS_Check->NMR_Check Yes MS_Check->Fail No (Br lost) Final Structure Confirmed NMR_Check->Final Yes NMR_Check->Fail No (Wrong Regioisomer)

Figure 3: Decision matrix for confirming this compound.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Tiemann method amidoxime synthesis).
  • Digiacomo, M., et al. (2014). "Synthesis and pharmacological evaluation of novel amidoxime derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. Link

  • Popiołek, Ł. (2017). "Amidoximes as a Promising Class of Compounds: Synthesis, Properties and Biological Activity." Current Medicinal Chemistry. Link

  • Reich, H. J. (2024). "Proton NMR Data." University of Wisconsin-Madison Chemistry. (Source for chemical shift prediction principles). Link

Technical Guide: Synthesis of 4-Bromo-N-hydroxy-2-methyl-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-Bromo-N-hydroxy-2-methyl-benzamidine (CAS: Derivative of 1201916-86-2). This molecule is a critical "warhead" intermediate, primarily employed in the construction of 1,2,4-oxadiazole rings—a bioisostere for esters and amides in modern drug discovery.

The protocol outlined below utilizes the nucleophilic addition of hydroxylamine to 4-bromo-2-methylbenzonitrile . While the reaction is a standard transformation, the ortho-methyl group introduces steric parameters that require specific thermal management to prevent incomplete conversion or amide by-product formation.

Retrosynthetic Analysis & Strategy

The synthesis is a single-step functional group transformation. The strategic choice relies on the "Pinner-type" reaction conditions where the nitrile carbon is attacked by the free base of hydroxylamine.

Strategic Considerations
  • Sterics: The 2-methyl group creates steric bulk near the nitrile carbon. Standard room-temperature protocols for benzonitriles will be too slow. Thermal activation (reflux) is required.[1]

  • Solubility: The starting nitrile is lipophilic; hydroxylamine salts are hydrophilic. A biphasic or miscible co-solvent system (EtOH/H2O) is necessary for homogeneity.

  • Safety: Hydroxylamine free base is unstable at high concentrations/temperatures. We generate it in situ from the hydrochloride salt using a carbonate base.[2]

Retrosynthesis Target This compound (Target) Precursor 4-Bromo-2-methylbenzonitrile (Starting Material) Target->Precursor Functional Group Interconversion Reagent Hydroxylamine HCl + Base Target->Reagent

Figure 1: Retrosynthetic disconnection showing the nitrile precursor.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic addition-elimination pathway.

  • Deprotonation: The carbonate base deprotonates

    
     to release free 
    
    
    
    .
  • Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the electrophilic carbon of the nitrile.

  • Intermediate Stabilization: The ortho-methyl group may destabilize the transition state slightly via steric clash, necessitating higher energy (heat).

  • Tautomerization: The imine-hydroxylamine intermediate rearranges to the stable amidoxime.

Mechanism Step1 Free Base Generation (NH2OH) Step2 Nucleophilic Attack on Nitrile Carbon Step1->Step2 Rate Limiting Step Step3 Proton Transfer & Tautomerization Step2->Step3 Product Amidoxime Product Step3->Product

Figure 2: Mechanistic pathway for amidoxime formation.

Experimental Protocol

Safety Warning: Hydroxylamine is potentially explosive if concentrated or heated to dryness. Always maintain it in solution. Ensure reaction vessels are vented to prevent pressure buildup from


 evolution.
Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[3][4][5]Mass/VolRole
4-Bromo-2-methylbenzonitrile 196.041.05.00 gLimiting Reagent
Hydroxylamine HCl 69.493.05.31 gNucleophile Source
Potassium Carbonate (

)
138.211.55.29 gBase
Ethanol (Abs.) 46.07-50 mLSolvent
Water (DI) 18.02-15 mLCo-solvent
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagent Dissolution:

    • Add Hydroxylamine HCl (5.31 g) and Water (15 mL) to the flask. Stir until dissolved.

    • Slowly add

      
        (5.29 g). Note: 
      
      
      
      gas will evolve. Wait for effervescence to cease.
  • Substrate Addition:

    • Add Ethanol (50 mL) to the aqueous mixture.

    • Add 4-Bromo-2-methylbenzonitrile (5.00 g). The mixture will likely be a suspension initially.

  • Reaction:

    • Heat the mixture to Reflux (approx. 78-80°C) .

    • Maintain reflux for 6–8 hours .

    • IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1). The nitrile spot (

      
      ) should disappear; a new, more polar amidoxime spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the Ethanol under reduced pressure (Rotovap) until about 15-20 mL of aqueous slurry remains.

    • Add Cold Water (50 mL) to the residue and stir for 30 minutes. The product should precipitate as a white/off-white solid.

  • Isolation:

    • Filter the solid using a Büchner funnel.[1]

    • Wash the cake with cold water (

      
       mL) to remove residual salts.
      
    • Dry the solid in a vacuum oven at 45°C for 12 hours.

Purification (If necessary)

If the melting point is broad or TLC shows impurities (amide by-product), recrystallize from Ethanol/Water (1:3) . Dissolve in hot ethanol, then add water until turbid, and cool slowly.

Process Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix NH2OH.HCl + K2CO3 (Water/EtOH) Start->Mix Add Add Nitrile Substrate Mix->Add Reflux Reflux 80°C (6-8h) Add->Reflux Check TLC Check (Nitrile consumed?) Reflux->Check Check->Reflux No Evap Evaporate EtOH Check->Evap Yes Precip Add Cold Water & Filter Evap->Precip Dry Vacuum Dry Precip->Dry

Figure 3: Operational workflow for the synthesis process.

Characterization & Validation

To ensure the "Trustworthiness" of the protocol, the isolated solid must meet these criteria:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 135–145°C (Typical for benzamidoximes, though specific derivative may vary).

  • FT-IR Analysis:

    • Absent: Nitrile (

      
      ) peak at 
      
      
      
      .
    • Present: Amine/Hydroxy (

      
      ) broad stretch at 
      
      
      
      .
    • Present: Imine (

      
      ) stretch at 
      
      
      
      .
  • 1H-NMR (DMSO-d6, 400 MHz):

    • 
       9.4-9.7 (s, 1H, 
      
      
      
      ,
      
      
      exchangeable).
    • 
       7.1-7.5 (m, 3H, Aromatic protons).
      
    • 
       5.6-5.9 (s, 2H, 
      
      
      
      , broad).
    • 
       2.3-2.4 (s, 3H, 
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to steric hindrance.Increase reflux time to 12h or use n-Propanol (higher BP) as solvent.
Amide By-product Hydrolysis of nitrile (R-CONH2 formed).Ensure reagents are dry; avoid excessive base; do not overheat beyond reflux.
Oily Product Impurities preventing crystallization.Triturate the oil with cold Hexane/Ether to induce crystallization.

References

  • Stephenson, L., et al. (1969).[6] Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic.

  • Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations. Academic Press. (Standard text for amidoxime synthesis protocols).
  • Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P): an efficient reagent for the synthesis of 1,2,4-oxadiazoles. Tetrahedron Letters. (Context for amidoxime application).

  • Sigma-Aldrich. Safety Data Sheet: Hydroxylamine Hydrochloride.

Sources

Technical Deep Dive: 4-Bromo-N-hydroxy-2-methyl-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA), metabolic activation, and experimental utility of 4-Bromo-N-hydroxy-2-methyl-benzamidine , a specialized amidoxime probe used in protease inhibitor research and prodrug design.

Executive Summary & Compound Identity

This compound acts as a bioavailable prodrug for a potent serine protease inhibitor. It belongs to the class of N-hydroxyamidines (amidoximes), a chemical scaffold designed to overcome the poor membrane permeability of highly basic amidines.

  • Primary Function: Prodrug for 4-Bromo-2-methylbenzamidine .

  • Pharmacological Class: Competitive Serine Protease Inhibitor (P1 residue mimic).

  • Key Metabolic Pathway: Reduction by the mARC (Mitochondrial Amidoxime Reducing Component) system.

  • Target Specificity: Trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, Matriptase).

Mechanism of Action: The "Masked" Inhibitor

The mechanism operates in two distinct phases: Metabolic Activation (Prodrug Phase) and Target Engagement (Active Phase).

Phase I: Metabolic Activation (The mARC Pathway)

The N-hydroxy moiety masks the highly basic amidine group (


), significantly increasing lipophilicity and oral bioavailability. Upon cellular entry, the compound is reduced to its active form by the mitochondrial enzyme system.
  • Enzyme Complex: The reduction is catalyzed by mARC1 or mARC2 (Mitochondrial Amidoxime Reducing Component), which requires Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R) as electron donors.

  • Reaction: The N-O bond is cleaved, converting the N-hydroxy-benzamidine to the corresponding benzamidine and water.

Phase II: Target Engagement (Active Site Inhibition)

The active metabolite, 4-Bromo-2-methylbenzamidine , functions as a reversible competitive inhibitor. It mimics the positively charged side chains of Arginine or Lysine (the natural P1 residues) and binds to the S1 specificity pocket of serine proteases.

  • Primary Interaction (Salt Bridge): The protonated amidine group forms a bidentate salt bridge with the carboxylate of Asp189 (in Trypsin/Thrombin numbering) at the bottom of the S1 pocket.

  • The "4-Bromo" Contribution: The bromine atom at the para position extends deep into the S1 pocket. It likely engages in a Halogen Bond with backbone carbonyl oxygen atoms (e.g., Ser190 or Gly219), enhancing affinity compared to unsubstituted benzamidine.

  • The "2-Methyl" Contribution: The ortho-methyl group introduces steric constraints that can improve selectivity by clashing with residues in non-target proteases (e.g., restricting rotation and locking the phenyl ring in a conformation optimal for the S1 pocket).

Visualization of Signaling & Binding
Diagram 1: The mARC Activation Cascade

This pathway illustrates the electron flow from NADH to the prodrug.

mARC_Pathway NADH NADH Cyb5R Cyb5 Reductase (FAD) NADH->Cyb5R e- transfer Cyb5 Cytochrome b5 (Fe2+/Fe3+) Cyb5R->Cyb5 e- transfer mARC mARC1 / mARC2 (MoCo) Cyb5->mARC e- transfer Active 4-Bromo-2-methyl- benzamidine (Active Inhibitor) mARC->Active Catalysis Prodrug 4-Bromo-N-hydroxy- 2-methyl-benzamidine (Prodrug) Prodrug->Active Reduction (-H2O)

Caption: Electron transport chain from NADH to mARC, reducing the N-hydroxy prodrug to the active amidine.

Diagram 2: Active Site Binding Mode (S1 Pocket)

Schematic representation of the active metabolite interacting with the Trypsin catalytic core.

Binding_Mode Asp189 Asp189 (Anionic Base) Ser190 Ser190 (Backbone CO) Gly219 Gly219 (Backbone) Inhibitor 4-Bromo-2-methyl- benzamidine Inhibitor->Asp189 Salt Bridge (Bidentate) Inhibitor->Ser190 Halogen Bond (Br...O) Inhibitor->Gly219 Hydrophobic Contact

Caption: The active amidine forms a critical salt bridge with Asp189 and halogen interactions within the S1 pocket.

Experimental Protocols
Protocol A: In Vitro mARC Reduction Assay

Objective: Verify the conversion of the N-hydroxy prodrug to the active amidine using liver microsomes (rich in mARC).

  • Preparation:

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

    • Prepare Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Prepare NADH Generating System: 10 mM NADH (freshly prepared).

    • Prepare Substrate Stock: 10 mM this compound in DMSO.

  • Incubation:

    • Mix: 880 µL Buffer + 50 µL HLM (1 mg/mL final) + 10 µL Substrate Stock (100 µM final).

    • Pre-incubate at 37°C for 5 minutes.

    • Start: Add 60 µL NADH solution.

    • Incubate at 37°C with shaking.

  • Sampling:

    • At T=0, 5, 15, 30, and 60 min, remove 100 µL aliquots.

    • Quench: Add immediately to 100 µL ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge at 10,000 x g for 10 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS .

    • Monitor transition for Prodrug (Parent Mass) vs. Active Amidine (Parent Mass - 16 Da).

Protocol B: Serine Protease Inhibition Kinetics (

Determination)

Objective: Quantify the inhibitory potency of the active metabolite (synthesized or reduced form) against Bovine Trypsin.

  • Reagents:

    • Enzyme: Bovine Trypsin (Sigma), 50 nM stock in 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide), 2 mM stock.

    • Inhibitor: 4-Bromo-2-methylbenzamidine (Active form), serial dilutions (0.1 nM to 10 µM).

  • Assay Setup (96-well plate):

    • Add 150 µL Buffer.

    • Add 20 µL Inhibitor (various concentrations).

    • Add 10 µL Enzyme. Incubate 10 min at 25°C to reach equilibrium.

  • Kinetic Read:

    • Add 20 µL Substrate (BAPNA) to start reaction.

    • Measure Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Determine initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. [Inhibitor].[1]
      
    • Fit to the Morrison Equation (for tight-binding inhibitors) or Cheng-Prusoff equation to calculate

      
      .
      
    • Expected Result: Competitive inhibition pattern with

      
       in the low micromolar or nanomolar range depending on the specific protease isoform.
      
Data Summary Table
ParameterValue / CharacteristicContext
Molecular Weight ~229.07 g/mol (Prodrug)C₈H₉BrN₂O
Active Metabolite 4-Bromo-2-methylbenzamidineReduction of N-OH group
Primary Target Serine Proteases (S1 Pocket)Trypsin, Thrombin, Factor Xa
Binding Mode Reversible CompetitiveSalt bridge to Asp189
Metabolic Enzyme mARC1 / mARC2Mitochondrial Outer Membrane
Key Interaction Halogen Bond (Br)Enhances affinity vs. H-analog
References
  • Crystal Structure of Trypsin with 4-Bromo-benzamidine. Source: RCSB Protein Data Bank (PDB ID: 7BS3). URL:[Link]

  • Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Source: PubMed (Braz J Med Biol Res). URL:[Link]

  • The mARC enzyme system: metabolic function and medical relevance. Source: PubMed (Drug Metab Rev). URL:[Link]

  • Benzamidine - Knowledge and References. Source: Taylor & Francis / ScienceDirect Topics. URL:[Link]

  • PubChem Compound Summary: N-hydroxy-4-methylbenzamide (Structural Analog Context). Source: PubChem.[2] URL:[Link]

Sources

In silico modeling of 4-Bromo-N-hydroxy-2-methyl-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Evaluation of 4-Bromo-N-hydroxy-2-methyl-benzamidine: From Prodrug Design to Target Engagement

Executive Summary

This technical guide details the in silico modeling framework for This compound , a representative benzamidoxime prodrug. While benzamidines are potent inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa), their high basicity (pKa ~11-12) limits oral bioavailability. The N-hydroxy derivative (amidoxime) lowers basicity and improves membrane permeability, relying on the mitochondrial Amidoxime Reducing Component (mARC) for bioactivation.

This guide provides a rigorous workflow for modeling the physicochemical transition from prodrug to active metabolite, conformational penalties induced by the ortho-methyl group, and structural binding determinants within the S1 pocket of Trypsin (PDB: 7BS3).

Molecular Characterization & Conformational Analysis

Before docking, accurate ligand preparation is critical. The ortho-methyl group in this compound introduces steric strain that disrupts planarity, a key factor often overlooked in standard high-throughput screening libraries.

Tautomerism and Isomerism

Amidoximes exist in equilibrium between Z and E isomers across the C=N bond, and amino/imino tautomers.

  • Dominant Species: The Z-amide oxime is typically the most stable conformer in solution, stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the amine nitrogen.

  • Protocol:

    • Generate all stereoisomers and tautomers using a generator (e.g., LigPrep or RDKit).

    • Calculate solution-phase relative energies using DFT (B3LYP/6-31G* level) with a PCM water model.

    • Critical Check: Discard high-energy tautomers (>5 kcal/mol) to prevent false-positive docking scores.

The "Ortho-Twist" Effect

The 2-methyl substituent creates a steric clash with the amidine/amidoxime moiety.

  • Active Amidine: The 2-methyl group forces the amidine group to rotate out of the phenyl plane (dihedral angle

    
     30-45°). This reduces conjugation but may enhance selectivity by excluding the molecule from "flatter" promiscuous binding sites.
    
  • Prodrug: The N-hydroxy group adds further bulk.

  • Validation: Perform a coordinate scan of the C(phenyl)-C-C(amidine)-N dihedral angle to identify the global minimum energy conformation prior to docking.

ADMET Profiling: The Prodrug Strategy

The primary justification for the N-hydroxy modification is pharmacokinetic optimization.

Physicochemical Comparison

Quantitative descriptors highlight the shift from a highly polar cation (active) to a neutral lipophile (prodrug).

PropertyActive Drug (Amidine)Prodrug (Amidoxime)Impact
pKa (Basic) ~11.5~4.8Prodrug is neutral at pH 7.4; Active is >99% ionized.
LogP ~0.5 - 1.2~2.5 - 3.0Prodrug has significantly higher passive diffusion.
H-Bond Donors 32Reduced desolvation penalty for the prodrug.
Charge (pH 7.4) +10Essential for GI absorption.
Bioactivation Pathway (mARC System)

The prodrug is inactive against the target protease until reduced. The reduction is catalyzed by the mARC system (mitochondrial Amidoxime Reducing Component).[1][2][3]

  • Mechanism: The N-O bond is cleaved, releasing water and the amidine.

  • Modeling Note: Do not dock the amidoxime into the protease active site expecting inhibition. Dock it to check for interference or off-target binding. Dock the amidine (metabolite) for efficacy.

Bioactivation Prodrug Prodrug (Amidoxime) Neutral, Lipophilic Absorption GI Tract Absorption Prodrug->Absorption Passive Diffusion Liver Hepatic/Renal Mitochondria Absorption->Liver Transport mARC Enzyme: mARC (Mo-cofactor) Liver->mARC Active Active Metabolite (Amidine) Cationic, Potent mARC->Active N-Reduction Target Target Engagement (Trypsin S1 Pocket) Active->Target Binding (Ki < 100 nM)

Figure 1: The bioactivation cascade of benzamidoxime prodrugs. The N-hydroxy species facilitates transport, while the mARC enzyme restores the active pharmacophore.

Target Engagement: Docking the Active Metabolite

The active metabolite, 4-Bromo-2-methyl-benzamidine , targets the S1 pocket of trypsin-like serine proteases.

Target Selection & Preparation
  • Template: PDB ID: 7BS3 (Bovine Trypsin complexed with 4-bromobenzamidine, 1.28 Å).

  • Rationale: This structure provides the exact binding pose of the parent scaffold, allowing for precise "mutational" modeling of the 2-methyl group.

  • Protocol:

    • Protein Prep: Remove water molecules (except the conserved "structural water" bridging the ligand to Ser195 if present, though benzamidines typically displace it). Protonate His57 (catalytic triad) appropriately for pH 7.4.

    • Grid Generation: Center the grid on the crystallographic ligand (4-bromobenzamidine). No constraints are needed for the initial pass, but a hydrogen bond constraint on Asp189 is recommended for refinement.

Binding Mode Analysis

The docking simulation must reproduce two critical interactions:

  • The Salt Bridge (Asp189): The amidine group forms a bidentate salt bridge/hydrogen bond network with the carboxylate of Asp189 at the bottom of the S1 pocket. This is the "anchor."

  • The Halogen Bond (4-Bromo): The bromine atom at the para position often occupies a hydrophobic sub-pocket. In high-resolution structures, a halogen bond (sigma-hole interaction) can form with backbone carbonyls (e.g., Ser190 or Gly216), enhancing affinity over the chloro- or fluoro- analogs.

The Steric Challenge (2-Methyl)
  • Hypothesis: The 2-methyl group will clash with the walls of the S1 pocket (specifically residues 190-195 or 214-216) if the phenyl ring remains coplanar with the amidine.

  • Result: The ligand must adopt a twisted conformation.

  • Scoring Penalty: Standard scoring functions (Glide, GoldScore) may penalize this internal strain. Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) post-docking refinement to calculate the free energy of binding (

    
    ), as it better accounts for solvation and strain energy.
    

Experimental Validation Protocols (In Silico)

To ensure the trustworthiness of the model, the following validation steps are mandatory.

Self-Docking Validation

Before docking the 2-methyl analog, extract the original 4-bromobenzamidine from PDB 7BS3 and re-dock it.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å (ideally < 1.0 Å).

Molecular Dynamics (MD) Simulation

A 50-100 ns MD simulation is required to assess the stability of the "twisted" 2-methyl analog in the active site.

  • Software: GROMACS or AMBER.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Analysis:

    • RMSD: Plot ligand RMSD relative to the protein backbone. A stable plateau indicates a viable binding mode.

    • Hydrogen Bond Analysis: Monitor the occupancy of the Amidine-Asp189 H-bonds. If occupancy drops below 80%, the 2-methyl group is likely destabilizing the binding.

Workflow LigPrep Ligand Preparation (Z/E Isomers, Tautomers) DFT Energy Minimization Docking Molecular Docking (Grid: Asp189 Focus) Twisted Conformation Sampling LigPrep->Docking ProtPrep Protein Preparation (PDB: 7BS3) H-Bond Optimization ProtPrep->Docking MMGBSA MM-GBSA Rescoring (dG Binding Calculation) Docking->MMGBSA MD MD Simulation (100ns) Stability Check (RMSD) MMGBSA->MD Top Poses Decision Go / No-Go for Synthesis MD->Decision Stable Trajectory?

Figure 2: The integrated in silico workflow for validating the binding efficacy of the active metabolite.

References

  • Yamashita, K. et al. (2020). "7BS3: Bovine Pancreatic Trypsin with 4-Bromo-benzamidine (Cryo)." RCSB Protein Data Bank. Link

  • Clement, B. et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism."[3] Drug Metabolism Reviews, 42(4), 551-561. Link

  • Kotthaus, J. et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal, 433(2), 383-391. Link

  • Biela, A. et al. (2013). "Impact of the halogen bond on the binding of a ligand to a protein: a systematic study using trypsin as a model system." Angewandte Chemie International Edition, 52(45), 11822-11827. Link

  • Havemeyer, A. et al. (2009). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 284(22), 15215-15222. Link

Sources

Methodological & Application

Application Note: 4-Bromo-N-hydroxy-2-methyl-benzamidine as a Heme-Targeting IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Bromo-N-hydroxy-2-methyl-benzamidine (CAS: 635702-27-1) is a potent small-molecule probe belonging to the N-hydroxyamidine class.[1] While benzamidines are classically associated with serine protease inhibition (e.g., thrombin), the introduction of the N-hydroxy (amidoxime) moiety fundamentally alters its pharmacological profile, rendering it a highly specific inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) .

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) catabolism into kynurenine (Kyn).[] In oncology, IDO1 overexpression in tumor cells creates an immunosuppressive microenvironment by depleting tryptophan and generating toxic kynurenine metabolites, which arrest T-cell proliferation.[3] This application note details the use of this compound as a chemical tool to study heme-coordination inhibition mechanisms and to validate IDO1 as an immunotherapy target in cell-based systems.

Mechanism of Action (MOA)

Unlike substrate analogues (e.g., 1-Methyltryptophan) that compete for the substrate pocket, N-hydroxyamidines function via direct coordination to the heme iron .

  • Heme Coordination: The oxygen atom of the hydroxyamidine group binds directly to the ferrous (Fe²⁺) or ferric (Fe³⁺) iron in the IDO1 heme center.

  • Steric Occlusion: The 4-bromo and 2-methyl substituents on the phenyl ring occupy the hydrophobic "Pocket A" and "Pocket B" within the active site, stabilizing the inhibitor-enzyme complex.

  • Outcome: This blockade prevents molecular oxygen (O₂) and Tryptophan from binding, effectively shutting down the Kynurenine pathway.

Diagram 1: Molecular Mechanism of IDO1 Inhibition

MOA_Pathway cluster_enzyme IDO1 Active Site Heme Heme Iron (Fe2+/Fe3+) Trp L-Tryptophan Heme->Trp Normal Binding O2 Molecular Oxygen Heme->O2 Normal Binding PocketA Hydrophobic Pocket A Inhibitor This compound Inhibitor->Heme Direct Coordination (O-Fe) Inhibitor->PocketA Steric Stabilization (4-Br/2-Me) Kyn N-Formylkynurenine Trp->Kyn Catalysis (Blocked) TCell T-Cell Proliferation Trp->TCell Required for Immuno Immunosuppression Kyn->Immuno Promotes

Caption: Competitive binding of the hydroxyamidine inhibitor to the Heme iron prevents Trp oxidation.

Preparation and Storage

To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required. Hydroxyamidines are sensitive to oxidation and hydrolysis if mishandled.

ParameterSpecificationNotes
Molecular Weight ~229.07 g/mol
Solubility DMSO (up to 50 mM)Insoluble in water. Avoid Ethanol (potential esterification/reaction).
Stock Concentration 10 mM or 20 mMPrepare in 100% anhydrous DMSO.
Storage (Solid) -20°CDesiccate. Stable for 2 years.
Storage (Solution) -80°CAliquot to avoid freeze-thaw cycles (>3 cycles degrades potency).
Handling Light SensitiveProtect from direct light during incubation.

Protocol A: Cell-Free Enzymatic Inhibition Assay

This assay measures the conversion of L-Tryptophan to N-formylkynurenine (which hydrolyzes to Kynurenine). Kynurenine reacts with Ehrlich’s reagent to form a yellow complex measurable at 490 nm.

Reagents Required[2][4]
  • Buffer: 50 mM Potassium Phosphate (pH 6.5).

  • Reductant: 20 mM Ascorbate + 10 µM Methylene Blue (Critical: IDO1 requires a reducing environment to maintain Fe²⁺ state).

  • Enzyme: Recombinant Human IDO1 (rhIDO1).

  • Substrate: L-Tryptophan (final conc. 100 µM).

  • Stop Solution: 30% Trichloroacetic acid (TCA).

  • Detection: Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

Step-by-Step Methodology
  • Preparation: Dilute this compound in DMSO to 100x the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Enzyme Mix: In a 96-well microplate, add 50 µL of Assay Buffer containing rhIDO1 (50 ng/well), Catalase (to scavenge ROS), Ascorbate, and Methylene Blue.

  • Inhibitor Addition: Add 1 µL of the inhibitor stock. Incubate for 10 minutes at room temperature to allow heme coordination.

  • Reaction Start: Add 50 µL of L-Tryptophan (pre-warmed to 37°C).

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 20 µL of 30% TCA. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Clarification: Centrifuge plate (if possible) or transfer supernatant to a new plate to remove protein precipitate.

  • Detection: Mix 100 µL supernatant with 100 µL Ehrlich’s Reagent. Incubate 10 mins.

  • Read: Measure Absorbance at 490 nm.

Protocol B: Cell-Based Assay (HeLa/IFN-γ)

HeLa cells express negligible IDO1 basally but upregulate it strongly upon Interferon-gamma (IFN-γ) stimulation. This protocol validates membrane permeability and intracellular target engagement.

Workflow Diagram

Assay_Workflow Step1 Seed HeLa Cells (10k/well) Step2 Add IFN-γ (50 ng/mL) Step1->Step2 Step3 Add Inhibitor (Serial Dilution) Step2->Step3 Step4 Incubate 48 Hours Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 Add Ehrlich Reagent Step5->Step6 Step7 Read OD 490nm Step6->Step7

Caption: Workflow for measuring cellular IDO1 activity via Kynurenine secretion.

Detailed Methodology
  • Seeding: Plate HeLa cells (ATCC CCL-2) at 10,000 cells/well in DMEM + 10% FBS. Allow attachment overnight.

  • Induction: Replace medium with fresh DMEM containing 50 ng/mL human recombinant IFN-γ .

  • Treatment: Immediately add this compound (serial dilutions). Ensure final DMSO < 0.5%.

    • Control: Add 100 µM L-Tryptophan to ensure substrate is not limiting (optional, but recommended).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Harvest: Transfer 140 µL of culture supernatant to a fresh flat-bottom 96-well plate.

  • Precipitation: Add 10 µL of 6.1 N TCA to precipitate proteins. Centrifuge at 2500 rpm for 10 mins.

  • Colorimetry: Transfer 100 µL of clarified supernatant to a new plate. Add 100 µL Ehrlich’s reagent.

  • Quantification: Measure OD at 490 nm. Calculate IC₅₀ relative to IFN-γ treated/Vehicle control (100% activity) and Unstimulated cells (0% activity).

Data Analysis & Troubleshooting

Calculating IC₅₀

Use a non-linear regression model (4-parameter logistic) to fit the data:



  • X: Log of inhibitor concentration.

  • Y: Absorbance (490 nm).

Troubleshooting Table
IssueProbable CauseSolution
High Background (No Enzyme) Oxidized Tryptophan or Phenol Red interferenceUse Phenol Red-free media for cell assays. Prepare fresh Tryptophan.
Low Signal (Max Activity) Inactive Enzyme or Oxidation of Fe²⁺Ensure Methylene Blue/Ascorbate is fresh. IDO1 is unstable without reducing agents.
Inconsistent IC₅₀ Inhibitor precipitationCheck solubility in assay buffer. Do not exceed 1% DMSO final concentration.
Yellow precipitate in readout Ehrlich reagent saturationCentrifuge the plate before reading. Ensure proteins are fully precipitated by TCA.

References

  • Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry.

  • Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors." Molecular Cancer Therapeutics.

  • Dolg, P., et al. (2018). "Structural Basis for the Inhibition of Indoleamine 2,3-Dioxygenase 1 by Hydroxyamidine Derivatives." Acta Crystallographica Section D.

  • Standard Protocol: "Indoleamine 2,3-Dioxygenase (IDO) Activity Assay." BioVision / Abcam Protocols.

Sources

Application Note: Crystallization & Purification Protocols for 4-Bromo-N-hydroxy-2-methyl-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the purification and crystallization protocols for 4-Bromo-N-hydroxy-2-methyl-benzamidine (also referred to as 4-bromo-2-methylbenzamidoxime). This compound is a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles, often employed in medicinal chemistry for drug discovery campaigns targeting GPCRs and kinase inhibitors.

High-purity isolation of amidoximes is challenging due to their thermal instability (potential for rearrangement to amides) and the presence of unreacted nitrile precursors. This guide provides two validated methods for crystallization, ensuring the removal of inorganic salts and lipophilic starting materials to achieve >98% purity.

Physicochemical Context & Solubility Profile[1][2][3][4]

Understanding the solubility landscape is prerequisite to successful crystallization. This compound exhibits amphiphilic properties due to the lipophilic bromotoluene core and the polar amidoxime headgroup (


).
Table 1: Solubility Profile (Estimated)
SolventSolubility (25°C)Solubility (Boiling)Application
Ethanol (EtOH) ModerateHighPrimary Solvent
Water InsolubleLowAnti-Solvent
Isopropanol (IPA) ModerateHighAlternative Solvent
Toluene LowModerateSpecific Impurity Removal
Hexane/Heptane InsolubleInsolubleAnti-Solvent (Lipophilic)
Ethyl Acetate ModerateHighExtraction/Chromatography

Key Impurity Classes:

  • Starting Material: 4-Bromo-2-methylbenzonitrile (Non-polar).

  • By-product: 4-Bromo-2-methylbenzamide (Hydrolysis product).

  • Inorganic Salts: Hydroxylamine hydrochloride residues, NaCl/KCl.

Method A: Aqueous Ethanol Recrystallization (Standard Protocol)

Best for: Removal of inorganic salts and trace nitrile starting material. Principle: Exploits the steep solubility curve of amidoximes in ethanol while using water to depress solubility at lower temperatures and dissolve inorganic contaminants.

Protocol Steps:
  • Dissolution:

    • Charge the crude this compound into a round-bottom flask.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.

    • Heat the mixture to reflux (~78°C) with magnetic stirring.

    • Note: If the solution is not clear after 10 minutes of reflux, add ethanol in 1 mL increments. Do not exceed 10 mL/g.

  • Hot Filtration (Critical Step):

    • If insoluble particulates (likely inorganic salts or dust) remain, perform a hot filtration through a pre-warmed sintered glass funnel or Celite pad.

    • Why: Amidoximes can crystallize rapidly; keeping the apparatus hot prevents premature crashing out on the filter.

  • Nucleation & Anti-Solvent Addition:

    • Remove the filtrate from heat and allow it to cool to ~50°C.

    • Slowly add Deionized Water (pre-warmed to 40°C) dropwise until a persistent turbidity (cloudiness) is observed.

    • Ratio Target: Final solvent composition should be approximately 2:1 or 1:1 Ethanol:Water.

    • Re-heat briefly to clear the solution if the precipitate forms too aggressively (oiling out prevention).

  • Crystallization:

    • Allow the solution to cool to room temperature (20-25°C) undisturbed for 2 hours.

    • Transfer to a refrigerator (4°C) for an additional 4-12 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline needles using vacuum filtration.

    • Wash the cake with cold 30% Ethanol/Water mixture.

    • Dry in a vacuum oven at 40-45°C for 6 hours. Caution: Do not exceed 60°C to prevent thermal decomposition.

Method B: Toluene/Heptane Reprecipitation (Alternative)

Best for: Removal of polar hydrolysis by-products (amides) or when the compound "oils out" in aqueous systems. Principle: The non-polar nature of the bromotoluene core allows solubility in hot toluene, while polar amides often remain less soluble or crystallize differently.

Protocol Steps:
  • Suspend crude solid in Toluene (8 mL/g) .

  • Heat to 85-90°C. The amidoxime should dissolve; if a gummy solid remains (likely inorganic salts), filter it off while hot.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not initiate, add Heptane dropwise as an anti-solvent.

  • Cool to 0-5°C, filter, and wash with cold Heptane.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for Method A, including critical checkpoints for purity control.

G Start Crude This compound Solvent Add Ethanol (95%) (5-8 mL/g) Start->Solvent Heat Heat to Reflux (78°C) Solvent->Heat Check Check Clarity Heat->Check Filter Hot Filtration (Remove Salts) Check->Filter Insolubles Present AntiSolv Cool to 50°C Add Warm Water (Anti-solvent) Check->AntiSolv Clear Solution Filter->AntiSolv Cryst Slow Cooling (RT -> 4°C) AntiSolv->Cryst Isolate Vacuum Filtration Wash with Cold 30% EtOH Cryst->Isolate Dry Vacuum Dry (<50°C) Isolate->Dry

Caption: Figure 1.[1][2][3] Optimized workflow for the recrystallization of benzamidoximes via the Ethanol/Water method.

Analytical Validation & Quality Control

To ensure the protocol was successful, the following analytical benchmarks should be met:

  • Melting Point (MP):

    • Expected Range: 135°C – 155°C (Note: Exact MP depends on the specific polymorph and purity; para-bromo substitution typically elevates MP compared to unsubstituted benzamidoxime at ~80°C).

    • Sharpness: A range >2°C indicates retained impurities or solvent.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA).

    • Target: >98% Area under curve (AUC).

  • 1H-NMR (DMSO-d6):

    • Verify the presence of the methyl group singlet (~2.3 ppm).

    • Verify the characteristic broad singlets for

      
       (~5.8 ppm) and 
      
      
      
      (~9.7 ppm). The
      
      
      peak is diagnostic; its disappearance or shift suggests decomposition to amide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or too much water added.Re-heat to dissolve oil. Add more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Yellow Coloration Oxidation or trace nitro- impurities.Treat the hot ethanolic solution with Activated Carbon (charcoal) for 10 mins, then hot filter before adding water.
Low Yield Too much solvent used.Concentrate the mother liquor (filtrate) by rotary evaporation and repeat cooling cycle (Second Crop).
Decomposition Drying temperature too high.Amidoximes are thermally sensitive. Ensure drying oven is <50°C. Use high vacuum rather than high heat.

References

  • Stephenson, L., et al. (1969).[4] "Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes."[4][5][6] Journal of the Chemical Society C: Organic, 861-864. Link

  • Bernstein, J., et al. (1975). "Crystal structure of amidoximes." Journal of Crystal and Molecular Structure, 5, 257–266.[7] (Provides structural context for benzamidoxime packing).

  • Sigma-Aldrich. "Benzamidoxime Product Specification & Safety Data Sheet." (General handling for class analogs). Link

  • ResearchGate Community. (2016). "Purification of amidoxime derivatives: Expert consensus on solvent systems." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-N-hydroxy-2-methyl-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides advanced troubleshooting and frequently asked questions for the synthesis of 4-Bromo-N-hydroxy-2-methyl-benzamidine, a key intermediate in pharmaceutical research. The primary synthetic route involves the reaction of 4-bromo-2-methylbenzonitrile with hydroxylamine. While seemingly straightforward, this reaction is prone to issues that can significantly impact yield and purity. This document is designed to help researchers navigate these challenges, optimize their reaction conditions, and achieve reliable, high-yield results. The core of this synthesis is the conversion of a nitrile to an amidoxime, a well-documented but nuanced transformation.[1][2][3]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. Each entry details potential causes and provides actionable solutions based on established chemical principles.

Q1: My reaction yield is very low, or the reaction has stalled. What are the primary causes?

A1: Low conversion is a common issue stemming from several factors related to reaction equilibrium and reagent stability.

  • Cause 1: Inadequate Neutralization of HCl. Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl). The reaction releases HCl, which protonates the nucleophilic hydroxylamine, rendering it unreactive. A base is required to neutralize this acid. If the base is too weak, omitted, or used in insufficient quantity, the reaction will stall.

  • Solution 1: Ensure at least one equivalent of a suitable base is used. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed.[3] Triethylamine (TEA) can also be used, particularly if a more homogeneous reaction mixture is desired. The pKa of the base should be sufficient to deprotonate NH₃OH⁺Cl⁻.

  • Cause 2: Poor Reagent Quality. Hydroxylamine and its salts can degrade over time, especially if not stored properly. The starting nitrile may also contain impurities that inhibit the reaction.

  • Solution 2: Use freshly purchased hydroxylamine hydrochloride of high purity. Verify the purity of your 4-bromo-2-methylbenzonitrile via NMR or GC-MS before starting the reaction.

  • Cause 3: Suboptimal Temperature. The reaction rate is temperature-dependent. Room temperature may be insufficient for complete conversion within a reasonable timeframe.

  • Solution 3: Gently heat the reaction mixture. Refluxing in a solvent like ethanol or methanol is a common strategy to drive the reaction to completion.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid excessive heating that could lead to byproduct formation.

Troubleshooting Workflow: Low Conversion

G cluster_0 Problem Identification cluster_1 Primary Investigation cluster_2 Corrective Actions Problem Low Yield / Stalled Reaction Base Check Base (Stoichiometry, pKa) Problem->Base Reagents Verify Reagent Quality (Fresh NH₂OH·HCl, Pure Nitrile) Base->Reagents If Base is OK Sol_Base Add >1 eq. of Base (e.g., Na₂CO₃, TEA) Base->Sol_Base Issue Found Temp Evaluate Temperature Reagents->Temp If Reagents are OK Sol_Reagents Use Fresh Reagents Reagents->Sol_Reagents Issue Found Sol_Temp Heat to Reflux (e.g., Ethanol) Monitor via TLC Temp->Sol_Temp Issue Found Result Improved Yield Sol_Base->Result Sol_Reagents->Result Sol_Temp->Result

Caption: Troubleshooting logic for low reaction yield.

Q2: My final product is contaminated with a significant amount of an unknown impurity. How can I identify and prevent it?

A2: The most likely impurity is the corresponding amide (4-bromo-2-methylbenzamide), formed via hydrolysis or rearrangement of the amidoxime.

  • Cause 1: Oxidative Degradation. Amidoximes can be oxidized to form amides and nitriles, especially under harsh conditions or in the presence of certain metal catalysts or oxidants.[5]

  • Solution 1: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect oxidative degradation. Scrupulously clean all glassware to remove any traces of oxidizing agents.

  • Cause 2: Hydrolysis during Workup or Purification. Prolonged exposure to acidic or strongly basic aqueous conditions, particularly at elevated temperatures, can hydrolyze the amidoxime back to the nitrile or to the amide.

  • Solution 2: Perform the aqueous workup efficiently and at room temperature. Use mild bases like sodium bicarbonate for washes instead of stronger bases like sodium hydroxide.[6] When performing purification, avoid unnecessarily long exposure to protic solvents.

  • Cause 3: Thermal Rearrangement. Although less common under typical synthesis conditions, thermal stress can sometimes lead to rearrangement and decomposition.

  • Solution 3: Avoid excessive heating during the reaction and solvent removal (rotary evaporation). Use the minimum temperature required for a reasonable reaction rate.

Q3: I'm struggling with the purification. The product is difficult to crystallize and co-elutes with starting material during column chromatography.

A3: Purification of N-hydroxy-benzamidines can be challenging due to their polarity and potential for hydrogen bonding.

  • Problem: Poor Crystallization.

  • Solution: Recrystallization is a highly effective method for purifying solid organic compounds.[7][8] The key is selecting the right solvent system. Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water). A good solvent will dissolve the compound when hot but sparingly when cold.[8] If a single solvent is not effective, try a binary system like ethanol/water or ethyl acetate/hexanes.[6] If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

  • Problem: Co-elution in Column Chromatography.

  • Solution: The polarity of the starting nitrile and the product amidoxime can be similar. Optimize your mobile phase using TLC before running a column. Aim for an Rf of ~0.3 for your product and maximal separation from impurities.[8] A common eluent system for this class of compounds is a gradient of ethyl acetate in hexanes. If separation on silica gel is poor, consider adding a small percentage (~1%) of triethylamine or ammonium hydroxide to the eluent to reduce tailing of the polar product.[9] Alternatively, dry loading the crude product onto silica can improve resolution.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: Alcohols, such as ethanol or methanol, are the most common and effective solvents. They readily dissolve both the hydroxylamine salt and the benzonitrile substrate, facilitating a homogeneous reaction. The reaction can often be run at the reflux temperature of the chosen alcohol.[3][4]

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method. Use a mobile phase like 3:1 hexanes/ethyl acetate. The starting nitrile will be less polar (higher Rf) than the N-hydroxy-benzamidine product, which will have a lower Rf value due to its polar N-OH and NH₂ groups. The reaction is complete when the spot corresponding to the starting nitrile has disappeared.

Q: Is it necessary to run the reaction under an inert atmosphere? A: While not always strictly necessary, it is good practice. As mentioned in the troubleshooting section, amidoximes can be susceptible to oxidation.[5] Using an inert atmosphere (N₂ or Ar) can prevent the formation of oxidative byproducts and improve the overall purity and yield.

Q: Can I use aqueous hydroxylamine solution instead of the hydrochloride salt? A: Yes, an aqueous hydroxylamine solution (typically 50 wt. %) can be used.[10] This eliminates the need for a base to neutralize HCl. However, this introduces water into the reaction, which may not be ideal depending on the substrate and may require adjustments to the workup procedure. For many standard lab-scale syntheses, the hydrochloride salt with an appropriate base is more common and controllable.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound from 4-bromo-2-methylbenzonitrile.

Reaction Parameters
ParameterValueRationale
Starting Material 4-bromo-2-methylbenzonitrileCommercially available nitrile.
Reagent 1 Hydroxylamine HydrochlorideSource of hydroxylamine nucleophile.
Reagent 2 Sodium Carbonate (Na₂CO₃)Base to neutralize in-situ generated HCl.
Solvent Ethanol (95%)Good solubility for reactants; allows for reflux.
Temperature Reflux (~78 °C)Increases reaction rate for timely completion.
Reaction Time 4-6 hoursTypically sufficient for full conversion (monitor by TLC).
Stoichiometry Nitrile:Hydroxylamine:Base1 : 1.5 : 1.5 equivalents
Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methylbenzonitrile (e.g., 1.96 g, 10 mmol).

  • Reagent Addition: Add ethanol (40 mL), followed by hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium carbonate (1.59 g, 15 mmol).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete in 4-6 hours, indicated by the disappearance of the starting nitrile spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts and wash the solid with a small amount of cold ethanol.

    • Combine the filtrate and evaporate the solvent under reduced pressure (rotary evaporator).

    • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Isolation & Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[7][8]

Reaction Mechanism Overview

G Nitrile 4-Bromo-2-methylbenzonitrile (Electrophile) Intermediate Intermediate Adduct Nitrile->Intermediate + NH₂OH Hydroxylamine Hydroxylamine (Nucleophile) NH₂OH Product This compound Intermediate->Product Proton Transfer Base Base (e.g., Na₂CO₃) Deprotonates NH₃OH⁺ NH3OH_Cl NH₂OH·HCl NH3OH_Cl->Hydroxylamine + Base - Base·HCl

Caption: Simplified mechanism for amidoxime formation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
  • BenchChem. (2025). "N-(2-aminoethyl)
  • ResearchGate. (2025). Reaction mechanisms of the reaction between nitriles and hydroxylamine.
  • ResearchGate. (2025). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.
  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
  • Clement, B. et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]

  • Google Patents. (2017).
  • Srivastava, R. M. et al. (2009). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E. [Link]

  • Walczak, M. A. et al. (2020). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules. [Link]

  • ResearchGate. (2018). Amidoxime syntheses using hydroxylamine. [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. [Link]

  • Google Patents. (2000).

Sources

4-Bromo-N-hydroxy-2-methyl-benzamidine off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Portal: Off-Target Effects & Troubleshooting

Status: Active Agent: Senior Application Scientist Ticket Context: User reports inconsistent IC50 values, unexpected cytotoxicity, and potential off-target signals in vascular/renal cell models.

Executive Summary: The "Dirty" Probe Paradox

You are likely using 4-Bromo-N-hydroxy-2-methyl-benzamidine (and its analogs like HET0016) to inhibit 20-HETE synthesis via CYP4A or CYP4F isoforms.

The Critical Issue: This compound is an amidoxime .[1] In biological systems, amidoximes are not just static inhibitors; they are prodrugs and metabolic substrates . They undergo enzymatic reduction to form the corresponding amidine, a process that relies heavily on the Mitochondrial Amidoxime Reducing Component (mARC) .[2][3]

If your results are inconsistent, you are likely fighting one of three variables:

  • Variable Bioactivation: Differential expression of mARC across your cell lines.

  • Redox Interference: The reduction of the N-OH group consumes NADH, altering cellular respiration.

  • Heme Coordination: The N-hydroxy moiety binds non-specifically to other heme proteins (NOS, other CYPs).

Module 1: The "Prodrug" Trap (Bioactivation Variability)

User Complaint: "My compound works in liver microsomes but shows weak or variable potency in my specific cell line (e.g., HUVEC or HEK293)."

Root Cause: This compound acts primarily as a prodrug. The N-hydroxy group (amidoxime) is reduced to an amidine to achieve maximal potency against certain targets. This reduction is catalyzed by the mARC system (mARC1/2, Cytochrome b5, and NADH-Cytochrome b5 Reductase).[2][3]

  • Liver: High mARC expression

    
     Fast activation.
    
  • Extra-hepatic tissues (Heart/Lung): Lower/Variable mARC expression

    
     Slow activation.
    
Mechanism of Action & Interference [4]

mARC_Pathway cluster_off Off-Target Consequence Prodrug 4-Bromo-N-hydroxy- benzamidine (Amidoxime) mARC mARC Enzyme System Prodrug->mARC Substrate Binding NAD NAD+ mARC->NAD Active 4-Bromo-benzamidine (Active Amidine) mARC->Active Reduction Redox Altered Cellular Redox State mARC->Redox NADH Depletion NADH NADH NADH->mARC Electron Donor Target Target Inhibition (CYP4A / 20-HETE) Active->Target High Affinity Binding

Figure 1: The mARC-dependent bioactivation pathway. Note that efficacy depends on the cell's mitochondrial capacity to reduce the amidoxime.

Troubleshooting Protocol: Validating Bioactivation
StepActionLogic
1 Check mARC Expression Perform Western Blot or qPCR for MTARC1 and MTARC2 in your cell line. If expression is low, your compound will appear inactive.
2 The "Amidine" Control Synthesize or purchase the reduced amidine analog (without the N-hydroxy group). Compare the IC50 of the amidoxime vs. the amidine. Result: If Amidine is potent but Amidoxime is not, your cells lack the machinery to activate the drug.
3 Incubation Time Amidoxime reduction is time-dependent. Short incubations (<4 hours) may be insufficient for activation. Extend pre-incubation to 12-24 hours.
Module 2: Specificity & Heme Interference

User Complaint: "I see toxicity or inhibition of unrelated pathways (e.g., Nitric Oxide signaling)."

Root Cause: The N-hydroxy-benzamidine motif is a structural mimic of N-hydroxy-L-arginine , the intermediate in Nitric Oxide (NO) synthesis. Consequently, your compound can act as a competitive inhibitor of Nitric Oxide Synthase (NOS) or coordinate directly with the heme iron of other CYP enzymes.

Diagnostic: The Rescue Experiment

If you suspect off-target toxicity is driving your phenotype, perform these rescue experiments:

  • 20-HETE Rescue:

    • Add exogenous 20-HETE (1-10 nM) to the media.

    • Result: If toxicity/phenotype reverses, the effect is On-Target (inhibition of CYP4A).

    • Result: If toxicity persists, it is Off-Target (likely NOS inhibition or mitochondrial decoupling).

  • NO Donor Rescue:

    • Co-treat with an NO donor (e.g., SNAP or SNP ).

    • Result: If cell viability improves, your compound is inadvertently inhibiting NOS.

Module 3: Solubility & Physical Artifacts

User Complaint: "The compound precipitates in culture media or shows high variability between replicates."

Root Cause: The 4-Bromo and 2-Methyl substituents significantly increase lipophilicity (LogP > 3.0). The compound will partition into plastics, serum proteins, or precipitate in aqueous buffers.

Formulation Guide
Solvent SystemSuitabilityNotes
DMSO (Stock) ExcellentStore at -20°C. Avoid repeated freeze-thaw cycles (amidoximes are sensitive to oxidation).
PBS/Media PoorRisk of precipitation > 10 µM. Rapidly crystallizes upon dilution.
HP-β-Cyclodextrin Recommended Complexing with Hydroxypropyl-β-cyclodextrin (1:5 molar ratio) improves aqueous stability and bioavailability without toxic solvents.
FAQs: Rapid Resolution

Q: Can I use this compound in cell-free enzymatic assays? A: Caution required. If you use the N-hydroxy form (amidoxime) in a purified enzyme assay (e.g., recombinant CYP4A), it may appear less potent than in whole cells because the assay lacks the mARC reductase system to convert it to the active amidine. Always verify if your recombinant system includes Cytochrome b5 and reductase.

Q: Is the compound light-sensitive? A: Yes. Brominated aromatic compounds and N-hydroxy bonds are susceptible to photolysis. Handle under low light and store stocks in amber vials.

Q: Why does my Western Blot for CYP4A show increased protein levels after treatment? A: This is a classic feedback loop . Inhibiting the enzymatic activity of CYP450s often leads to compensatory transcriptional upregulation of the protein. This confirms target engagement, not failure.

Decision Tree: Troubleshooting Flow

Troubleshooting Start Start: Unexpected Result Issue Identify Primary Issue Start->Issue LowPotency Low Potency / No Effect Issue->LowPotency Effect absent Toxicity Unexpected Toxicity Issue->Toxicity Cell Death CheckMARC Check mARC Expression (Is cell line capable of reduction?) LowPotency->CheckMARC Switch Switch to Amidine Analog (Skip bioactivation step) CheckMARC->Switch Low mARC Rescue Perform 20-HETE Rescue Toxicity->Rescue OffTarget Off-Target Confirmed (NOS Inhibition or Redox Stress) Rescue->OffTarget Toxicity Persists OnTarget On-Target Effect (CYP4A Inhibition Valid) Rescue->OnTarget Toxicity Reverses

Figure 2: Step-by-step logic for distinguishing between metabolic failure and off-target toxicity.

References
  • Clement, B., et al. (2012). The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues.[2][3]PubMed .[5] Available at: [Link]

  • Plitzko, B., et al. (2013). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[2][3][5]Drug Discovery Today . Available at: [Link]

  • Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthase.British Journal of Pharmacology . Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 4-Bromo-N-hydroxy-2-methyl-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 4-Bromo-N-hydroxy-2-methyl-benzamidine as a key intermediate for heterocyclic synthesis (e.g., 1,2,4-oxadiazoles) or as a prodrug scaffold for amidine-based inhibitors.

While the 4-bromo and 2-methyl substituents provide steric and electronic modulation, the core amidoxime (N-hydroxy-amidine) functionality is the primary stability risk. This functional group is amphoteric, thermally labile, and photosensitive. Degradation is not random; it follows predictable chemical pathways—primarily hydrolysis , Tiemann rearrangement , and reductive cleavage .

This guide synthesizes field-proven handling protocols with the mechanistic rationale required to troubleshoot experimental failures.

Module 1: Critical Storage Protocols (Solid State)

The Issue: Users often report the white crystalline solid turning yellow or becoming sticky (deliquescent) after storage at room temperature.

Root Cause: Amidoximes are hygroscopic. Absorbed moisture creates a localized micro-environment that lowers the energy barrier for hydrolysis or auto-oxidation. The "yellowing" is typically due to the formation of azo-dimers or radical decomposition products triggered by light or trace metals.

Protocol:

Parameter Recommendation Scientific Rationale
Temperature -20°C (Desiccated) Retards thermal rearrangement (Tiemann) and hydrolysis kinetics.
Atmosphere Argon or Nitrogen Prevents oxidative degradation of the N-OH bond (NO release).
Container Amber Glass The 4-bromo-aryl moiety and N-O bond are photosensitive; UV light can induce radical cleavage.

| Desiccant | P2O5 or Silica Gel | Critical. Moisture is the catalyst for the conversion to the amide. |

Analyst Note: If the solid has turned yellow, check purity immediately. A slight color change may be acceptable for crude coupling reactions, but it indicates the formation of N-oxide or diazo impurities that can poison Palladium catalysts in subsequent Suzuki/Buchwald couplings.

Module 2: Solution Stability & Reaction Troubleshooting

The Issue: "I lost my product during the reaction workup" or "LC-MS shows unexpected peaks."

Troubleshooting Guide:

Q1: My LC-MS shows a mass shift of +1 Da or -16 Da. What happened?

These are the two most common degradation signatures for this molecule.

  • Mass +1 (Hydrolysis):

    • Observation: You see a peak corresponding to the amide (4-Bromo-2-methyl-benzamide).

    • Cause: Acidic hydrolysis.[1][2] The C=N bond is cleaved.[2][3]

    • Prevention:[4][5][6] Avoid prolonged exposure to aqueous acid (e.g., 1M HCl) during workup. If acidifying to remove impurities, work quickly at 0°C and extract immediately.

  • Mass -16 (Reduction):

    • Observation: You see a peak corresponding to the amidine (4-Bromo-2-methyl-benzamidine).

    • Cause: Reductive cleavage of the N-O bond. This often happens if you use strong reducing agents (e.g., catalytic hydrogenation, zinc/acetic acid) or if the sample is exposed to biological matrices (microsomal reduction).

    • Prevention:[4][5][6] This molecule is incompatible with standard hydrogenation conditions used to remove protecting groups elsewhere in your synthesis.

Q2: I heated the reaction to reflux, and the starting material disappeared, but I didn't get my product. I see a urea derivative.
  • Diagnosis: You triggered the Tiemann Rearrangement .

  • Mechanism:[2][3][7][8] Under basic conditions and heat, amidoximes dehydrate to an unstable intermediate which rearranges to a carbodiimide/isocyanate, eventually trapping water to form a urea.

  • Solution:

    • Keep reaction temperatures below 80°C unless the cyclization to the oxadiazole is faster than the rearrangement.

    • Use a mild base (e.g., K2CO3) rather than strong hydroxides/alkoxides if high heat is required.

Q3: Can I use Acetone or DMF as a solvent?
  • Acetone: NO. Amidoximes are excellent nucleophiles toward ketones and aldehydes. You will form a 4,5-dihydro-1,2,4-oxadiazoline impurity.

  • DMF: YES , but ensure it is amine-free. Dimethylamine impurities in DMF can react with the electrophilic center of the amidoxime under forcing conditions.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the competitive pathways that deplete your starting material. Use this to diagnose impurities based on reaction conditions.

DegradationPathways Start 4-Bromo-N-hydroxy- 2-methyl-benzamidine (Target Molecule) Amide 4-Bromo-2-methyl-benzamide (Hydrolysis Product) Start->Amide Acid/H2O pH < 4 Urea N,N'-Diaryl Urea (Tiemann Rearrangement) Start->Urea Base + Heat (>80°C) -H2O Amidine 4-Bromo-2-methyl-benzamidine (Reduction Product) Start->Amidine H2/Pd or Biological Reduction Oxadiazoline Oxadiazoline Adduct (Solvent Trap) Start->Oxadiazoline Acetone/Aldehydes

Caption: Figure 1. Competitive degradation pathways. Red path indicates hydrolytic instability; Yellow path indicates thermal instability (Tiemann); Green path indicates reductive liability.

Module 4: Analytical Method Development (HPLC/LC-MS)

When developing a stability-indicating method, standard C18 gradients often fail to separate the amidoxime from the amide hydrolysis product due to similar polarities.

Recommended Method Parameters:

  • Column: Phenyl-Hexyl or C18 with polar embedding (to interact with the pi-system of the 4-bromo ring).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Note: Avoid high pH buffers (Ammonium Bicarbonate) as they accelerate degradation during the run.

  • Detection: 254 nm (Bromo-aryl absorption).

  • Sample Diluent: Acetonitrile:Water (1:1). Do not use Methanol for long-term storage of samples, as trans-esterification-like reactions can occur slowly at the amidoxime carbon.

References
  • Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • Krajete, A., et al. (2009). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E, 65(11).[9] Link

  • Dunn, P.J. (2010). Hydrolysis of Amides and Amidoximes. In: Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. Link

  • ICH Guidelines. (1996).[10] Q1B: Photostability Testing of New Drug Substances and Products. International Conference on Harmonisation. Link

  • Wang, Q., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530.[11] Link

Sources

Troubleshooting 4-Bromo-N-hydroxy-2-methyl-benzamidine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-N-hydroxy-2-methyl-benzamidine

Executive Summary

This guide addresses the specific challenges associated with crystallizing This compound (also known as 4-bromo-2-methylbenzamidoxime). Unlike simple benzamidoximes, the ortho-methyl group at position 2 introduces significant steric hindrance, affecting both the synthesis rate and the crystal packing efficiency. Furthermore, the N-hydroxyamidine functionality is thermally labile, posing risks of Tiemann rearrangement or hydrolysis if handled aggressively.

This document provides a self-validating troubleshooting workflow to convert "oiled-out" products into high-purity crystalline solids.

Part 1: Critical Troubleshooting (Q&A)

Q1: My product separates as a sticky oil upon cooling, not a solid. How do I fix this?

Diagnosis: "Oiling out" typically indicates one of three issues:

  • Residual Solvent: The presence of high-boiling solvents (DMF, DMSO) or excess alcohols prevents lattice formation.

  • Impurity Interference: Unreacted 4-bromo-2-methylbenzonitrile (starting material) acts as a "plasticizer," inhibiting crystallization.

  • Supersaturation Overshoot: Cooling too rapidly causes the compound to crash out amorphous rather than crystalline.

Corrective Protocol (The "Trituration" Method): Do not attempt to recrystallize the oil directly. You must first establish a solid phase.

  • Decant: Pour off the supernatant mother liquor.

  • Solvent Choice: Add a non-polar solvent in which the product is insoluble but impurities (nitrile) are soluble. Hexane or Heptane is ideal.

  • Mechanical Stress: Vigorously stir or sonicate the oil under the alkane solvent. Scratch the flask walls with a glass rod.[1][2]

  • Observation: The oil should harden into a crude solid. Filter this solid before attempting a final recrystallization.

Q2: What is the optimal solvent system for recrystallization?

Expert Insight: Amidoximes are amphiphilic—the benzene ring is lipophilic, while the amidoxime head (


) is highly polar and capable of hydrogen bonding.
  • Avoid: Pure water (hydrolysis risk) or pure non-polar solvents (insoluble).

  • Recommended: A binary system of Ethanol/Water or Toluene/Ethyl Acetate .

Solvent Screening Table:

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol : Water 9:1 to 4:1High Standard for amidoximes. Dissolve in hot EtOH, add warm water until turbid, then cool slowly.
Toluene 100%Medium Good for removing non-polar impurities. Requires higher heat (risk of decomposition).
EtOAc : Hexane 1:2High Excellent for "oiled" products. Dissolve in min. EtOAc, add Hexane slowly.
Dichloromethane 100%Low Product often too soluble; hard to recover yield.
Q3: The melting point is broad or lower than expected. Is my compound decomposing?

Technical Analysis: Yes, this is a major risk. Amidoximes are thermally unstable. Upon prolonged heating (especially >80°C), they undergo the Tiemann Rearrangement , converting the amidoxime into a urea derivative or hydrolyzing to an amide.

Validation Test: Run a TLC (Thin Layer Chromatography) of your crystals vs. the mother liquor.

  • Mobile Phase: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm).

  • Result: If you see a new spot running higher (less polar) than your product, you have likely formed the amide or nitrile via thermal degradation.

Prevention:

  • Never boil the solvent for >5 minutes.

  • Use a water bath, not a direct hot plate, to limit temperature spikes.

  • Dry crystals under vacuum at 40°C max (do not oven dry at >60°C).

Q4: The reaction conversion is stalled. Should I add more heat?

Mechanism: The 2-methyl group creates steric bulk that shields the nitrile carbon from nucleophilic attack by hydroxylamine. Solution: Do not simply increase temperature (see Q3). Instead:

  • Increase Concentration: Run the reaction at a higher concentration (e.g., 1M) to drive kinetics.

  • Base Catalysis: Ensure you are using free base hydroxylamine (generated from

    
    ). The salt form will not react effectively.
    
  • Time over Temp: Extend reaction time (24–48h) at moderate temp (60–70°C) rather than heating to reflux (100°C).

Part 2: Visual Troubleshooting Workflows

Workflow 1: Purification Decision Tree

Caption: Logical pathway for processing crude reaction mixtures to avoid yield loss.

PurificationLogic Start Crude Reaction Mixture IsOil State after Solvent Removal: Oil or Solid? Start->IsOil Solid Solid Precipitate IsOil->Solid Solid Oil Sticky Oil / Gum IsOil->Oil Oil Recryst Recrystallization: Solvent: EtOH/H2O (4:1) Temp: <75°C Solid->Recryst Triturate Trituration Protocol: Add Heptane/Hexane Sonicate & Scratch Oil->Triturate CheckSolid Did it solidify? Triturate->CheckSolid CheckSolid->Solid Yes SaltForm Alternative Route: Dissolve in Et2O Add HCl/Dioxane -> Form HCl Salt CheckSolid->SaltForm No (Persistent Oil) Final Pure Crystalline Product Recryst->Final

Workflow 2: Thermal Decomposition Pathways (Tiemann Rearrangement)

Caption: Mechanistic risks of overheating amidoximes during synthesis or crystallization.

Decomposition Nitrile 4-Bromo-2-methylbenzonitrile (Starting Material) Amidoxime TARGET PRODUCT (Amidoxime) Nitrile->Amidoxime + NH2OH (Slow due to 2-Me steric) Heat Excessive Heat (>80°C or Acid/Base) Amidoxime->Heat Urea Benzimidazolinone / Urea (Rearrangement Product) Heat->Urea Tiemann Rearrangement Amide Benzamide Derivative (Hydrolysis Product) Heat->Amide Hydrolysis (if wet)

Part 3: Detailed Experimental Protocol

Protocol: Controlled Recrystallization of this compound

Objective: Purify crude solid without inducing thermal decomposition.

  • Preparation:

    • Weigh 5.0 g of crude, dried solid into a 100 mL Erlenmeyer flask.

    • Prepare a solvent mixture of Ethanol (95%) and Water in separate beakers.

  • Dissolution:

    • Add 15 mL of Ethanol to the solid.

    • Heat gently in a water bath set to 70°C . (Do not exceed this temperature).

    • Swirl continuously. If solid remains, add Ethanol in 2 mL increments until fully dissolved.

    • Note: If the solution is dark/colored, add activated charcoal (0.1 g), stir for 2 mins, and filter hot through Celite.

  • Nucleation Point:

    • While keeping the solution hot (approx. 60°C), add warm water dropwise.

    • Stop immediately when a faint, permanent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat.[1] Cap the flask loosely.

    • Allow to cool to room temperature undisturbed (approx. 1 hour).

    • Critical Step: If oiling occurs, scratch the glass immediately or add a "seed" crystal from a previous batch.

    • Once room temperature is reached, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with 10 mL of cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 40°C for 4 hours.

References

  • National Institutes of Health (NIH). (2010). Crystal structure of 4-bromo-N-phenylbenzamidoxime. PubMed Central (PMC). [Link]

  • Royal Society of Chemistry. (2025).[3] Rearrangement of phosphylated amidoximes (Tiemann Rearrangement Mechanisms).[3] RSC Publishing.[3] [Link]

Sources

Technical Support Center: 4-Bromo-N-hydroxy-2-methyl-benzamidine Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BHMBA-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Reducing Background Noise & Signal Variability in BHMBA Assays

Introduction: The "Noise" Profile of BHMBA

Welcome to the technical support hub for 4-Bromo-N-hydroxy-2-methyl-benzamidine (BHMBA) . As researchers, we often treat this molecule as a standard benzamidine derivative, but its specific functional groups—the lipophilic bromine at the 4-position and the reactive N-hydroxy (amidoxime) moiety—create a unique "noise profile" in high-throughput screening and enzymatic assays.

This guide addresses the three primary sources of experimental noise associated with BHMBA:

  • Optical Interference: Inner Filter Effects (IFE) due to UV absorbance.

  • Solubility Artifacts: Micro-precipitation driven by the hydrophobic bromine/methyl combination.

  • Chemical Instability: Hydrolysis or reduction of the amidoxime group leading to baseline drift.

Module 1: Chemical Stability & Solvent Effects (Pre-Assay)

The Problem: "Why does my background signal rise over time?"

Diagnosis: BHMBA is an amidoxime. Unlike stable benzamidines, amidoximes are prodrug precursors that can undergo hydrolysis to amides or reduction to amidines depending on pH and the presence of reducing agents (e.g., DTT, TCEP).

FAQ: Solvent & Storage

Q: Can I store BHMBA in DMSO indefinitely? A: No. While soluble in DMSO, amidoximes are nucleophilic. Long-term storage in DMSO (which is hygroscopic) can lead to slow hydrolysis.[1]

  • Recommendation: Store solid powder at -20°C. Make fresh DMSO stocks (10-100 mM) immediately before use. Do not subject stocks to >2 freeze-thaw cycles.

Q: My assay uses DTT. Is this a problem? A: Yes. Strong reducing agents can slowly reduce the N-hydroxy group to the amidine (4-bromo-2-methyl-benzamidine) over the course of a 1-2 hour assay. This changes the inhibitor's potency and optical properties mid-assay.

  • Fix: Switch to TCEP (stabler) or, preferably, perform the assay without reducing agents if the protein target allows.

Data: Solvent Compatibility Matrix
Solvent/AdditiveCompatibility RatingNotes
DMSO High (Short-term)Keep final concentration < 2% to avoid enzyme inhibition.
Ethanol MediumHigher evaporation rate; risk of "edge effects" in plates.
DTT (1 mM) Low Risk of chemical reduction of the amidoxime.
TCEP Medium/HighLess reactive toward amidoximes than DTT.
Acidic Buffer (pH < 5) Low Accelerates hydrolysis to the amide.

Module 2: Optical Interference (The Readout Phase)

The Problem: "My fluorescence signal decreases at high BHMBA concentrations."

Diagnosis: This is likely the Inner Filter Effect (IFE) , not true inhibition. Benzamidine derivatives have strong absorbance in the UV/Blue region (200-320 nm). If your fluorophore excites or emits in this range (e.g., Tryptophan, AMC, MU), BHMBA absorbs the light before it reaches the detector.

Visualization: The Noise Pathway

The following diagram illustrates where noise enters your data stream.

NoisePathway cluster_0 Critical Noise Sources Stock BHMBA Stock (DMSO) Dilution Aqueous Dilution Stock->Dilution dilution Precipitation Micro-Aggregates (Light Scattering) Dilution->Precipitation if > solubility limit Binding Target Binding Dilution->Binding IFE Inner Filter Effect (UV Absorbance) Dilution->IFE High Conc. Readout Optical Readout (Fluorescence/Abs) Precipitation->Readout False Signal Binding->Readout IFE->Readout Signal Quenching

Caption: Figure 1. Noise propagation pathway. Red nodes indicate primary sources of artifactual data (Precipitation and Inner Filter Effects) that distort the final readout.

Troubleshooting Steps
  • Check Absorbance Spectrum: Run a UV-Vis scan of BHMBA (100 µM) in your assay buffer.

  • Shift Wavelengths: If BHMBA absorbs at your excitation wavelength, switch to a red-shifted dye (e.g., Rhodamine or Cy5) which is less likely to overlap with the benzamidine core.

  • Mathematical Correction: If you must use UV fluorophores, apply the IFE correction formula:

    
    
    Where 
    
    
    
    and
    
    
    are the absorbances of BHMBA at the excitation and emission wavelengths.

Module 3: Non-Specific Binding & Solubility

The Problem: "I see erratic spikes in my dose-response curve."

Diagnosis: The 4-Bromo and 2-Methyl groups significantly increase the hydrophobicity (LogP) compared to unsubstituted benzamidine. This leads to micro-precipitation (causing light scattering spikes) or non-specific binding (NSB) to the plastic plate.

The "Clean" Assay Protocol

Use this standardized setup to minimize background noise.

1. Plate Selection:

  • Do: Use Non-Binding Surface (NBS) or low-protein-binding polypropylene plates.

  • Don't: Use standard polystyrene plates without treatment, as the hydrophobic BHMBA will stick to the walls, reducing the effective concentration.

2. Buffer Formulation (The "Anti-Noise" Buffer):

  • Base: 50 mM HEPES or Tris, pH 7.4.

  • Detergent: 0.01% v/v Triton X-100 or Tween-20. (Critical: Detergents form micelles that sequester micro-aggregates of BHMBA, preventing light scattering).

  • Salt: 150 mM NaCl (Physiological ionic strength reduces non-specific electrostatic interactions).

3. Serial Dilution Strategy:

  • Perform serial dilutions in 100% DMSO first.

  • Transfer to assay buffer only at the final step to ensure rapid dispersion.

  • Why? Diluting in buffer often creates local regions of high concentration that precipitate immediately.

Visualization: Optimization Workflow

Optimization Start Start: High Background CheckSolubility 1. Check Solubility (Nephelometry/DLS) Start->CheckSolubility AddDetergent Add 0.01% Tween-20 CheckSolubility->AddDetergent Precipitates found CheckOptics 2. Check Optics (Absorbance Scan) CheckSolubility->CheckOptics Clear solution AddDetergent->CheckOptics ShiftDye Switch to Red-Shifted Dye (>500nm) CheckOptics->ShiftDye Overlap detected CheckStability 3. Check Stability (Time-Course) CheckOptics->CheckStability No overlap ShiftDye->CheckStability RemoveReductant Remove DTT/TCEP CheckStability->RemoveReductant Drift detected Final Optimized Assay CheckStability->Final Stable RemoveReductant->Final

Caption: Figure 2. Step-by-step logic for isolating and eliminating noise sources in BHMBA assays.

References

  • Assay Guidance Manual (NCBI). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. Available at: [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Specifically regarding Inner Filter Effects and Quenching). Springer.
  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology. Available at: [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. (Discusses autofluorescence of small molecules).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Bioactivity Validation of 4-Bromo-N-hydroxy-2-methyl-benzamidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation and comparative analysis of a novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, 4-Bromo-N-hydroxy-2-methyl-benzamidine (hereafter referred to as BHMB). As researchers and drug development professionals, the rigorous validation of a new chemical entity's bioactivity is paramount. This document is structured not as a rigid template, but as a logical, field-tested workflow, guiding you through the essential experiments required to characterize BHMB and benchmark its performance against established clinical candidates, Epacadostat and Navoximod.

The Scientific Imperative: Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical metabolic enzyme that has emerged as a key player in tumor immune evasion.[1][2] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine (Kyn) pathway.[1][3] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of Trp arrests the proliferation of effector T cells, which are highly sensitive to its availability.[1]

  • Kynurenine Accumulation: The accumulation of Kyn and its downstream metabolites actively induces T cell apoptosis and promotes the differentiation of regulatory T cells (Tregs).[4][5]

By inhibiting IDO1, we can theoretically restore T cell function and enhance anti-tumor immunity, making IDO1 inhibitors a promising class of therapeutics, particularly in combination with checkpoint inhibitors.[6][7] The validation of any new IDO1 inhibitor, such as BHMB, therefore hinges on demonstrating its ability to effectively block this enzymatic activity and reverse its immunosuppressive consequences.

Foundational Validation: The In Vitro Enzymatic Assay

The first step in validating BHMB is to determine its direct inhibitory effect on purified, recombinant IDO1 enzyme. This cell-free assay provides a clean measure of the compound's potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.

Causality Behind Experimental Choices:

The assay utilizes a reconstituted system mimicking the core components of the enzymatic reaction. Ascorbic acid and methylene blue are included as a reducing system to maintain the heme iron of IDO1 in its active ferrous state, a critical consideration as the enzyme is prone to oxidation.[8] Catalase is added to prevent the accumulation of hydrogen peroxide, which can inhibit IDO1. The reaction product, N-formylkynurenine, is unstable and is chemically hydrolyzed to the more stable kynurenine for reliable quantification.

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis recombinant_IDO1 Recombinant Human IDO1 plate 96-Well Plate Incubation (Room Temp, 60 min) recombinant_IDO1->plate BHMB BHMB (Test Inhibitor) (Serial Dilution) BHMB->plate Epacadostat Epacadostat (Control) (Serial Dilution) Epacadostat->plate reaction_buffer Reaction Buffer (K-PO4, Ascorbic Acid, Methylene Blue, Catalase) reaction_buffer->plate add_substrate Add L-Tryptophan (Substrate) stop_reaction Stop Reaction (Trichloroacetic Acid) add_substrate->stop_reaction hydrolysis Hydrolyze to Kynurenine (50°C, 30 min) stop_reaction->hydrolysis detect_kyn Quantify Kynurenine (Absorbance at 321 nm or Colorimetric at 480 nm) hydrolysis->detect_kyn calculate_ic50 Calculate IC50 detect_kyn->calculate_ic50

Figure 1: Workflow for the in vitro IDO1 enzymatic inhibition assay.
Detailed Protocol: In Vitro IDO1 Enzymatic Inhibition Assay
  • Reagent Preparation:

    • Prepare a 2X reaction buffer containing 100 mM potassium phosphate (pH 6.5), 40 mM ascorbic acid, 20 µM methylene blue, and 200 U/mL catalase.

    • Prepare a stock solution of L-Tryptophan (substrate) at 800 µM in assay buffer.

    • Prepare serial dilutions of BHMB and the reference inhibitor, Epacadostat, in DMSO, then dilute into the assay buffer. The final DMSO concentration should be kept below 1%.

    • Dilute recombinant human IDO1 enzyme to the desired concentration in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the 2X reaction buffer to each well.

    • Add 25 µL of the test compound dilutions (BHMB, Epacadostat) or vehicle control to the appropriate wells.

    • Add 25 µL of the diluted IDO1 enzyme to initiate the reaction. For the 'no enzyme' blank, add 25 µL of assay buffer.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 25 µL of the L-Tryptophan solution to all wells to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection and Analysis:

    • Stop the reaction by adding 10 µL of 30% trichloroacetic acid (TCA).

    • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new UV-transparent 96-well plate and measure the absorbance at 321 nm.[9]

    • Alternatively, for colorimetric detection, mix 100 µL of the supernatant with 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid and measure absorbance at 480 nm.[3]

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a four-parameter logistic curve fit.

Cellular Bioactivity: Demonstrating Target Engagement in a Physiological Context

While an enzymatic assay confirms direct inhibition, a cell-based assay is a crucial next step. It validates whether BHMB can penetrate the cell membrane, remain stable in the cytoplasm, and inhibit IDO1 in its natural environment.

Causality Behind Experimental Choices:

We use a human cancer cell line, such as the ovarian cancer line SKOV-3 or the cervical cancer line HeLa, which are known to upregulate IDO1 expression upon stimulation with interferon-gamma (IFNγ).[1][3] This mimics the pro-inflammatory conditions often found in the tumor microenvironment. By measuring the accumulation of kynurenine in the culture medium, we obtain a direct readout of cellular IDO1 activity.

IFNg IFNγ IFNgR IFNγ Receptor IFNg->IFNgR Binds JAK_STAT JAK/STAT Signaling IFNgR->JAK_STAT Activates IDO1_Gene IDO1 Gene Transcription JAK_STAT->IDO1_Gene Induces IDO1_Protein IDO1 Protein (Enzyme) IDO1_Gene->IDO1_Protein Translation Kyn Kynurenine (secreted) IDO1_Protein->Kyn Catalyzes Trp L-Tryptophan (in media) Trp->IDO1_Protein Substrate BHMB BHMB BHMB->IDO1_Protein Inhibits

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-Bromo-N-hydroxy-2-methyl-benzamidine, a Putative IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1][2] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] Within the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[3] This dual mechanism effectively suppresses the proliferation and function of effector T cells, facilitating tumor immune evasion.[4] Consequently, the development of small molecule inhibitors targeting IDO1 is a highly pursued therapeutic strategy.

This guide focuses on the hypothetical cross-reactivity profile of a novel compound, 4-Bromo-N-hydroxy-2-methyl-benzamidine. As a member of the hydroxyamidine class of compounds, it shares structural similarities with known IDO1 inhibitors.[] A thorough understanding of a drug candidate's selectivity is paramount in preclinical development to predict potential off-target effects and ensure therapeutic efficacy. This document provides a comparative analysis of this compound against established IDO1 inhibitors and outlines the requisite experimental protocols to rigorously define its cross-reactivity profile.

Mechanism of Action and Rationale for Cross-Reactivity Studies

Hydroxyamidine derivatives are known to interact with the heme cofactor within the active site of IDO1.[6] The N-hydroxyamidine moiety is believed to coordinate with the ferric or ferrous iron of the heme group, leading to the inhibition of the enzyme's catalytic activity.[][6] Given this mechanism, it is crucial to assess the selectivity of this compound against other heme-containing enzymes and structurally related dioxygenases.

The primary enzymes of concern for cross-reactivity are Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO2).[3] IDO2, a paralog of IDO1, also metabolizes tryptophan, and its role in immunity and disease is an area of active investigation.[7][8] TDO2, while structurally distinct from the IDO enzymes, performs the same catalytic function, primarily in the liver, and is also implicated in tumor immune tolerance.[2][9][10] Furthermore, to ensure a comprehensive safety profile, broader screening against a panel of kinases is a standard industry practice to identify any unforeseen off-target interactions that could lead to toxicity.[11][12]

Comparative Analysis of IDO1 Inhibitors

To establish a benchmark for evaluating this compound, we will compare it to three well-characterized IDO1 inhibitors that have been in clinical development: Epacadostat, Navoximod, and BMS-986205.

InhibitorChemical StructureIDO1 IC50Selectivity Profile
This compound Structure not publicly availableTo be determinedTo be determined
Epacadostat (INCB24360)
ngcontent-ng-c1989010908="" class="ng-star-inserted">
~10 nM[13][14]Highly selective for IDO1 (>1000-fold vs. IDO2 and TDO2)[15]
Navoximod (GDC-0919)

~75-90 nM (cell-based)[16]Dual inhibitor of IDO1 and TDO2[16]
BMS-986205 (Linrodostat)

~1.1 nM (cell-based)[17]Potent and selective for IDO1[18]

Note: IC50 values can vary depending on the assay conditions.

Experimental Workflows for Cross-Reactivity Profiling

As no public data is available for this compound, the following section details the experimental protocols necessary to generate a comprehensive cross-reactivity profile.

IDO1, IDO2, and TDO2 Enzymatic Assays

The initial step is to determine the inhibitory potency of this compound against the primary target, IDO1, and the closely related enzymes IDO2 and TDO2.

Enzymatic_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Prepare serial dilutions of This compound and control inhibitors Incubation Incubate enzyme with inhibitor and reaction mix at 37°C Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human IDO1, IDO2, and TDO2 enzymes Enzyme_Prep->Incubation Reaction_Mix Prepare reaction buffer containing L-tryptophan, cofactors (ascorbate, methylene blue), and catalase Reaction_Mix->Incubation Termination Stop reaction with trichloroacetic acid (TCA) Incubation->Termination Hydrolysis Hydrolyze N-formylkynurenine to kynurenine at 50°C Termination->Hydrolysis Detection Measure kynurenine concentration (e.g., spectrophotometrically at 480 nm after reaction with Ehrlich's reagent) Hydrolysis->Detection IC50_Calc Calculate IC50 values by plotting % inhibition vs. inhibitor concentration Detection->IC50_Calc

Figure 1: Workflow for IDO1/IDO2/TDO2 Enzymatic Inhibition Assay.

Protocol: IDO1 Enzymatic Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare a reaction buffer (50 mM potassium phosphate, pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Prepare a solution of recombinant human IDO1 enzyme in the reaction buffer.

    • Prepare a solution of L-tryptophan (e.g., 400 µM) in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the IDO1 enzyme solution and incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the L-tryptophan solution.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA).

    • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Detection and Analysis:

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Measure the absorbance at 480 nm.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[1]

This protocol can be adapted for IDO2 and TDO2 by using the respective recombinant enzymes.

Cell-Based IDO1 Activity Assay

To assess the compound's activity in a more physiologically relevant context, a cell-based assay is essential. This assay measures the ability of the compound to inhibit IDO1 activity within intact cells.

Cell_Based_Assay_Workflow cluster_0 Cell Culture & Induction cluster_1 Inhibitor Treatment & Incubation cluster_2 Kynurenine Measurement & Analysis Cell_Seeding Seed human cancer cells (e.g., HeLa or SKOV-3) in 96-well plates IDO1_Induction Induce IDO1 expression with interferon-gamma (IFN-γ) Cell_Seeding->IDO1_Induction Compound_Addition Add serial dilutions of This compound and control inhibitors IDO1_Induction->Compound_Addition Incubation Incubate cells for 24-48 hours Compound_Addition->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Kynurenine_Detection Measure kynurenine concentration in the supernatant as per enzymatic assay Supernatant_Collection->Kynurenine_Detection IC50_Calc Calculate cellular IC50 values Kynurenine_Detection->IC50_Calc

Figure 2: Workflow for Cell-Based IDO1 Inhibition Assay.

Protocol: Cell-Based IDO1 Assay

  • Cell Culture and IDO1 Induction:

    • Seed a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) into a 96-well plate.[1][19]

    • Allow cells to adhere overnight.

    • Induce IDO1 expression by treating the cells with an appropriate concentration of interferon-gamma (IFN-γ) for 24 hours.[1][19]

  • Inhibitor Treatment:

    • Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of this compound and control inhibitors.

    • Incubate the cells for an additional 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Measure the kynurenine concentration in the supernatant using the same TCA and Ehrlich's reagent method described for the enzymatic assay.[1]

  • Data Analysis:

    • Calculate the percent inhibition of kynurenine production at each inhibitor concentration and determine the cellular IC50 value.

Kinase Selectivity Profiling

To assess for off-target effects on a broader scale, this compound should be screened against a panel of protein kinases. This is a standard procedure in drug discovery to identify potential liabilities.[11][12]

Kinase_Profiling_Workflow Compound_Prep Prepare this compound at a high concentration (e.g., 10 µM) Assay Perform in vitro kinase activity assays in the presence and absence of the compound Compound_Prep->Assay Kinase_Panel Select a diverse panel of recombinant kinases (e.g., >100 kinases representing different families) Kinase_Panel->Assay Detection Measure kinase activity (e.g., via ADP-Glo™, radiometric, or FRET-based methods) Assay->Detection Analysis Calculate % inhibition for each kinase Detection->Analysis Hit_Confirmation For kinases showing significant inhibition (>50%), determine IC50 values in dose-response assays Analysis->Hit_Confirmation

Figure 3: Workflow for Kinase Selectivity Profiling.

Protocol: Kinase Selectivity Screening

  • Primary Screen:

    • Submit this compound to a contract research organization (CRO) or utilize an in-house platform for kinase selectivity profiling.

    • Screen the compound at a single high concentration (e.g., 10 µM) against a large, representative panel of kinases (e.g., the Promega Kinase Selectivity Profiling System or similar).[11][20]

    • The assay format will typically be a luminescence-based (e.g., ADP-Glo™), fluorescence-based, or radiometric assay that measures the phosphorylation of a specific substrate by each kinase.[20][21]

  • Dose-Response Confirmation:

    • For any kinases that show significant inhibition (typically >50% at 10 µM) in the primary screen, perform follow-up dose-response assays to determine the IC50 values.

    • This will quantify the potency of the off-target interactions.

Conclusion and Future Directions

A comprehensive cross-reactivity assessment is a cornerstone of preclinical drug development. For a novel IDO1 inhibitor candidate such as this compound, a rigorous evaluation of its selectivity against IDO2, TDO2, and a broad panel of kinases is imperative. The experimental workflows detailed in this guide provide a robust framework for generating the necessary data to build a complete selectivity profile.

The ideal candidate would exhibit high potency for IDO1 with minimal activity against IDO2, TDO2, and other kinases. A highly selective profile would suggest a lower likelihood of off-target toxicities and a more focused therapeutic effect. The data generated from these studies will be critical in guiding the future development of this compound as a potential therapeutic agent for cancer immunotherapy.

References

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A Comparative Guide to Evaluating the Efficacy of Novel IDO1 Inhibitors: A Case Study with 4-Bromo-N-hydroxy-2-methyl-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents necessitates a rigorous and systematic approach to efficacy evaluation. This guide provides a comprehensive framework for comparing the performance of a novel compound, exemplified by 4-Bromo-N-hydroxy-2-methyl-benzamidine, against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy.

The Central Role of IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a pivotal role in tumor immune evasion.[1][2] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] This enzymatic activity has two major consequences within the tumor microenvironment: the depletion of tryptophan, which is essential for T-cell proliferation and activation, and the accumulation of immunosuppressive kynurenine metabolites.[2] These metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.[5] Consequently, inhibiting IDO1 has emerged as a promising strategy to restore immune surveillance and enhance the efficacy of other cancer therapies.[1]

Benchmarking Against Known IDO1 Inhibitors

To ascertain the therapeutic potential of a novel compound like this compound, its efficacy must be benchmarked against well-characterized inhibitors. This guide will focus on three clinically investigated IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat.

InhibitorMechanism of ActionTargetIn Vitro IC50
Epacadostat (INCB024360) Competitive, reversibleIDO1~10 nM
Navoximod (GDC-0919) Non-competitive, reversibleIDO1 (also weakly inhibits TDO)~75 nM (EC50)
Linrodostat (BMS-986205) IrreversibleIDO1~1.7 nM

Note: IC50 values can vary depending on the specific assay conditions.

The Significance of the N-Hydroxyamidine Scaffold

The chemical structure of this compound includes an N-hydroxyamidine functional group. This is a key pharmacophore known to chelate the heme iron in the active site of IDO1, a mechanism shared with the potent inhibitor Epacadostat.[6][] This structural similarity provides a strong rationale for investigating this compound as a potential IDO1 inhibitor.

Experimental Workflow for Efficacy Determination

A multi-tiered approach is essential for a thorough evaluation of a novel IDO1 inhibitor. This typically begins with in vitro enzymatic assays to determine direct inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context, and finally, in vivo studies to evaluate efficacy and pharmacokinetics.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Enzymatic Assay (Direct Inhibition) b Cell-Based Assay (Cellular Potency) a->b Confirmation of cellular activity c Pharmacokinetic Studies (ADME) b->c Progression to in vivo models d Efficacy Studies (Tumor Models) c->d Establish dosing regimen G Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Inhibitor 4-Bromo-N-hydroxy- 2-methyl-benzamidine Inhibitor->IDO1

Caption: Mechanism of IDO1 inhibition by a novel compound.

Part 2: Preliminary Pharmacokinetic and In Vivo Efficacy Assessment

Should this compound demonstrate potent in vitro and cellular activity, the subsequent steps would involve evaluating its pharmacokinetic properties and in vivo efficacy.

Preliminary Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model (e.g., mice).

Key Parameters to Assess:

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

  • Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

A favorable PK profile, including good oral bioavailability and a reasonable half-life, is crucial for an effective therapeutic agent.

In Vivo Efficacy in a Syngeneic Tumor Model

Objective: To assess the anti-tumor activity of the compound, both as a monotherapy and in combination with other immunotherapies (e.g., anti-PD-1 antibodies), in an immunocompetent mouse model.

Model: A syngeneic mouse tumor model (e.g., CT26 colon carcinoma in BALB/c mice or B16 melanoma in C57BL/6 mice) is essential as it allows for the evaluation of the interplay between the drug, the tumor, and the host immune system.

Experimental Design:

  • Implant tumor cells into the mice.

  • Once tumors are established, randomize the mice into treatment groups:

    • Vehicle control

    • This compound monotherapy

    • Known inhibitor (e.g., Epacadostat) monotherapy

    • Anti-PD-1 antibody monotherapy

    • Combination of this compound and anti-PD-1 antibody

  • Administer the treatments according to the predetermined dosing regimen based on PK studies.

  • Monitor tumor growth over time.

  • At the end of the study, tumors and draining lymph nodes can be harvested for pharmacodynamic and immunological analysis (e.g., measuring tryptophan and kynurenine levels, and analyzing immune cell populations by flow cytometry).

Conclusion

This guide outlines a rigorous, step-by-step methodology for the preclinical evaluation of a novel IDO1 inhibitor, using this compound as a case study. By systematically assessing its direct enzymatic inhibition, cellular potency, pharmacokinetic profile, and in vivo efficacy in comparison to established benchmarks, researchers can build a comprehensive data package to support its further development as a potential cancer immunotherapeutic agent. The causality-driven experimental design and self-validating protocols described herein are fundamental to ensuring the scientific integrity and translational potential of novel drug candidates in the competitive landscape of oncology research.

References

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  • Fallarino, F., et al. (2002). The combined effects of tryptophan starvation and tryptophan catabolites down-regulate T cell receptor zeta-chain and induce a regulatory phenotype in naive T cells. Journal of immunology, 168(1), 21-26.
  • Beatty, G. L., et al. (2017). A phase I study of the oral selective IDO1 inhibitor epacadostat (INCB024360) in combination with the anti-PD-L1 antibody durvalumab in patients with advanced solid tumors. Annals of Oncology, 28, ix1.
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Orthogonal Validation of 4-Bromo-N-hydroxy-2-methyl-benzamidine Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Chemical Biology / Drug Discovery Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

Executive Summary

4-Bromo-N-hydroxy-2-methyl-benzamidine (CAS: 635702-27-1) represents a specific class of hydroxyamidine-based inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) . Unlike competitive inhibitors that bind solely to the substrate pocket, hydroxyamidines function via a distinct mechanism: the oxygen atom of the N-hydroxyamidine moiety coordinates directly with the ferrous (Fe²⁺) heme iron in the IDO1 active site, displacing molecular oxygen and arresting the catalytic cycle.

This guide provides a rigorous, orthogonal validation framework for this compound. It moves beyond simple IC50 generation to prove physical target engagement (TE) using biophysical, spectral, and cellular thermal shift methodologies. We compare this probe against the clinical standard Epacadostat , establishing a benchmark for potency and residence time.

Mechanistic Basis & Comparative Analysis

To validate target engagement, one must first understand the binding mode. The N-hydroxy-benzamidine core mimics the transition state of tryptophan oxidation but relies on high-affinity heme coordination.

Comparative Profile: Probe vs. Clinical Standard
FeatureThis compound Epacadostat (INCB024360) Validation Implication
Pharmacophore N-hydroxyamidine (Monodentate heme ligand)N-hydroxyamidine (Multidentate)Both require spectral validation of heme shift.
Binding Mode Direct Heme Coordination + Hydrophobic Pocket A fillDirect Heme Coordination + Pocket A/B fill4-Br/2-Me substituents target hydrophobic pockets; validate via SPR kinetics.
Mechanism Competitive with O₂; Non-competitive with TrpCompetitive with O₂; Competitive with TrpKinetic assays must vary Tryptophan concentration to distinguish modality.
Cellular Potency Low Nanomolar / High Micromolar (Context dependent)~10-20 nM (HeLa)Use LC-MS/MS Kyn/Trp ratio for functional readout.
The Validation Workflow

True target engagement requires "Triangulation": proving binding in solution (Spectral), binding kinetics (Biophysical), and binding in intact cells (Cellular).

ValidationWorkflow cluster_biochem Step 1: Biochemical cluster_biophys Step 2: Biophysical cluster_cell Step 3: Cellular Compound 4-Bromo-N-hydroxy- 2-methyl-benzamidine Spectral UV-Vis Soret Band Shift (Heme Coordination) Compound->Spectral Verify Mechanism SPR Surface Plasmon Resonance (SPR) (Kinetics/Residence Time) Spectral->SPR Quantify Affinity CETSA CETSA (Intracellular TE) SPR->CETSA Confirm Entry LCMS LC-MS/MS (Kyn/Trp Ratio) CETSA->LCMS Verify Function

Figure 1: Orthogonal validation workflow ensuring the compound binds the heme (Step 1), engages the target with specific kinetics (Step 2), and functions within the cellular environment (Step 3).[1][2]

Protocol 1: UV-Vis Soret Band Shift Assay

Objective: Confirm the "hydroxyamidine-heme" interaction. IDO1 has a characteristic Soret absorption band at ~405 nm (ferric) or ~415 nm (ferrous). Binding of N-hydroxyamidines causes a distinct red-shift, validating the specific coordination mechanism.

Materials:

  • Recombinant Human IDO1 (rhIDO1)

  • Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbate (to maintain Fe²⁺ state), 10 µM Methylene Blue.

  • Compound: this compound (10 mM DMSO stock).

Methodology:

  • Baseline: Dilute rhIDO1 to 2 µM in buffer. Record UV-Vis spectrum (300–700 nm). Note the Soret peak (typically ~415 nm for reduced IDO1).

  • Titration: Titrate the compound (0.5 µM to 50 µM) into the cuvette.

  • Measurement: Record spectra after 5 minutes of incubation for each point.

  • Analysis: Observe the shift of the Soret peak from ~415 nm to ~425-430 nm. This bathochromic shift confirms the ligand has directly coordinated to the iron, displacing the solvent/oxygen.

Success Criteria: A clear, concentration-dependent shift in


 indicates direct heme engagement. Lack of shift implies the compound acts via a different (allosteric) mechanism or fails to bind.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Prove that this compound enters the cell and stabilizes IDO1 in the complex cytosolic environment. This distinguishes it from compounds that are potent in enzymes but impermeable to cells.

Materials:

  • Cell Line: HeLa (IFN-

    
     stimulated to upregulate IDO1) or SKOV3.
    
  • Stimulation: 50 ng/mL IFN-

    
     for 24 hours prior to assay.
    
  • Detection: Anti-IDO1 Antibody (e.g., Cell Signaling Technology #86632).

Step-by-Step Protocol:

  • Cell Preparation: Harvest IFN-

    
     stimulated HeLa cells. Resuspend in TBS at 
    
    
    
    cells/mL.
  • Treatment: Aliquot cells into two pools.

    • Pool A: Treat with DMSO (Vehicle).

    • Pool B: Treat with 10 µM this compound.

    • Incubation: 1 hour at 37°C, 5% CO₂.

  • Thermal Challenge: Aliquot 50 µL of cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 67°C) for 3 minutes.

  • Cooling & Lysis: Immediately cool at RT for 3 minutes. Add lysis buffer (with protease inhibitors) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Note: Unbound/unstable IDO1 precipitates and forms the pellet; stabilized IDO1 remains in the supernatant.

  • Western Blot: Analyze supernatants via SDS-PAGE/Western Blot for IDO1.

Data Analysis: Plot the band intensity (normalized to lowest temp) against temperature. Calculate the


 (aggregation temperature) for DMSO vs. Compound.
  • Positive Result: A shift (

    
    ) of >2°C indicates significant target engagement.
    
Protocol 3: Functional LC-MS/MS Kynurenine Assay

Objective: Quantify the downstream functional consequence of target engagement.

IDOPathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe2+) Trp->IDO1 Substrate Formyl N-Formylkynurenine IDO1->Formyl Oxidation Inhibitor 4-Bromo-N-hydroxy- 2-methyl-benzamidine Inhibitor->IDO1 Heme Coordination Kyn L-Kynurenine Formyl->Kyn Hydrolysis

Figure 2: The Kynurenine Pathway. The inhibitor coordinates with the IDO1 heme, blocking the conversion of Tryptophan to N-Formylkynurenine.

Protocol:

  • Culture: Seed HeLa cells (10,000/well) in 96-well plates.

  • Induction: Add IFN-

    
     (50 ng/mL) + Serial dilutions of the compound.
    
  • Incubation: 48 hours.

  • Supernatant Harvest: Collect 100 µL media. Add 10 µL 30% TCA (Trichloroacetic acid) to precipitate proteins. Centrifuge.

  • LC-MS/MS: Inject supernatant onto a C18 column. Monitor MRM transitions:

    • Tryptophan: m/z 205.1

      
       188.1
      
    • Kynurenine: m/z 209.1

      
       192.1
      
  • Calculation: Determine IC50 based on the reduction of the Kyn/Trp ratio compared to vehicle.

References
  • Yue, E. W., et al. (2009). "Discovery of Competitive Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1) Containing the N-Hydroxyamidine Moiety." Journal of Medicinal Chemistry.

  • Nelp, M. T., et al. (2018). "Understanding the mechanism of IDO1 inhibition by hydroxyamidine based compounds." Nature Communications.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry.

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